3-Methyl-9h-pyrido[3,4-b]indole
Description
Natural Sources and Phytochemical Distribution
3-Methyl-9H-pyrido[3,4-b]indole is a well-known phytochemical, found in numerous plant families. Its accumulation varies significantly between species and even within the different tissues of a single plant.
A notable source of this compound is the plant Peganum harmala, commonly known as Syrian rue or harmal. wikipedia.org This perennial herbaceous plant, belonging to the Nitrariaceae family, is recognized for containing high concentrations of various β-carboline alkaloids in its seeds. wikipedia.org
| Plant Family | Species | Common Name |
| Nitrariaceae | Peganum harmala | Syrian Rue, Wild Rue, African Rue |
In Peganum harmala, the seeds are the primary site of accumulation for β-carboline alkaloids, with concentrations reported to be at least 5.9% by dry weight. wikipedia.org The plant itself is a perennial herb with a woody underground rootstock, finely divided leaves, and white flowers. wikipedia.org It produces small seed capsules that contain numerous dark, oily seeds, which are the principal reservoir of these compounds. wikipedia.org
Endogenous Presence in Vertebrate Organisms
Beyond the plant kingdom, this compound has been identified as an endogenous compound in various vertebrate organisms, including mammals.
Research has confirmed the presence of this compound in the tissues and biofluids of mammals. Studies have suggested that in mammals, β-carboline alkaloids like harman (B1672943) are metabolized in the liver. nih.gov This metabolic process involves oxidation to various hydroxylated and N-oxidized products, with cytochrome P450 enzymes playing a significant role. nih.gov The mechanisms of its metabolism in other animal groups, such as insects, are still largely unknown. nih.gov
| Tissue/Biofluid | Organism Group |
| Liver (Metabolism Site) | Mammals |
In non-human models, particularly invertebrates, this compound has been shown to act as a monoamine oxidase (MAO) inhibitor. This inhibition can disrupt various physiological processes by affecting the levels of neurotransmitters like serotonin (B10506). nih.gov For instance, in the wax moth Galleria mellonella, harman has been observed to increase serotonin concentrations in the head, thereby influencing the insect's development. nih.gov
Microbial Production and Secretion
Interestingly, this compound is not exclusively produced by plants and found endogenously in animals; it is also synthesized by certain microorganisms.
The entomopathogenic fungus Conidiobolus coronatus has been identified as a producer of harman and another β-carboline, norharman. nih.gov This was the first study to demonstrate alkaloid production by this fungus. nih.gov
Furthermore, the bacterium Enterococcus faecium, found associated with tunicates (marine invertebrates), produces harman as an antibiotic substance. nih.gov This microbial-derived harman exhibited antibacterial activity against the fish pathogen Vibrio anguillarum. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C12H10N2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
3-methyl-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C12H10N2/c1-8-6-10-9-4-2-3-5-11(9)14-12(10)7-13-8/h2-7,14H,1H3 |
InChI Key |
XOHBPUCYRSORIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=N1)NC3=CC=CC=C32 |
Origin of Product |
United States |
Occurrence and Distribution of 3 Methyl 9h Pyrido 3,4 B Indole in Biological Systems
Microbial Production and Secretion
Identification in Bacterial Genera and Species
While the production of various indole (B1671886) alkaloids by gut microbiota is well-established, specific data pinpointing the synthesis of 3-Methyl-9H-pyrido[3,4-b]indole by particular bacterial species remains limited. However, research on related β-carbolines provides some insights. For instance, norharman (9H-pyrido[3,4-b]indole), the parent compound of the β-carboline family, has been identified in the culture broth of the marine bacterium Micromonospora sp. nih.gov. The synthesis of β-carbolines often involves the Pictet-Spengler reaction, a condensation reaction between a tryptamine (B22526) derivative and an aldehyde or ketone. The methylation to form this compound would require a subsequent enzymatic step involving a methyltransferase. While sixteen 3-methyl-β-carboline derivatives have been synthesized and shown to possess antibacterial activity, the natural production of this compound by the tested bacterial strains was not the focus of the study. researchgate.net Further research is necessary to isolate and identify specific bacterial genera and species capable of producing this particular methylated β-carboline.
Fungal Biosynthetic Capabilities
The fungal kingdom is a rich source of diverse secondary metabolites, including various alkaloids. The biosynthesis of β-carbolines in fungi is a subject of ongoing research. Studies have shown that entomopathogenic fungi from the genus Beauveria can produce β-carboline glycosides. nih.gov This indicates the presence of the necessary enzymatic machinery for the formation of the core β-carboline structure.
Furthermore, research into the antifungal activities of β-carboline derivatives has been conducted. For example, a series of tetrahydro-β-carbolines were synthesized and tested against various plant pathogenic fungi, including species from the genera Bipolaris, Curvularia, and Fusarium. nih.gov While this study focused on the inhibitory effects of synthetic derivatives, the natural occurrence of β-carbolines in fungi suggests a potential for the biosynthesis of methylated forms like this compound. However, direct evidence and detailed biosynthetic pathways for this specific compound in fungi are yet to be fully elucidated.
Dietary and Environmental Occurrence
The presence of this compound is not limited to microbial synthesis; it has also been detected in various food products and as an environmental substance.
Presence in Fermented Products and Cooked Foods
Fermentation and cooking processes can lead to the formation of a variety of chemical compounds, including β-carbolines.
Fermented Products:
Fermented foods and beverages have been found to contain various tetrahydro-β-carboline derivatives. acs.org For instance, soy sauce has been reported to contain β-carbolines. nih.gov One specific β-carboline derivative, 1-[5-(Hydroxymethyl)furan-2-yl]-9H-pyrido[3,4-b]indole-3-carboxylic acid (Flazin), has been identified in Tamari soy sauce. tandfonline.com While this is not this compound, it highlights the potential for the formation of various β-carboline structures during fermentation. The formation of these compounds often results from the Maillard reaction between amino acids (like tryptophan) and reducing sugars or aldehydes. nih.gov
Cooked Foods:
The high temperatures involved in cooking, particularly grilling and frying, can lead to the formation of heterocyclic aromatic amines (HAAs), a class of compounds that includes β-carbolines. nih.govwikipedia.org Harman (B1672943) (1-methyl-9H-pyrido[4,3-b]indole), a structural isomer of this compound, is a well-known HAA found in cooked meats. nih.govnih.gov The amount and type of HAAs formed depend on factors such as the type of meat, cooking method, and temperature. For example, charcoal-grilled chicken breast has been found to contain significant levels of norharman and harman. researchgate.net While the focus has often been on the 1-methyl isomer (harman), the potential for the formation of the 3-methyl isomer under similar conditions exists, although specific quantitative data is scarce.
Below is a table summarizing the occurrence of related β-carbolines in various food products.
| Food Product | Detected β-Carboline | Reference |
| Soft Cheese | Harman (1-methyl-9H-pyrido[4,3-b]indole) | nih.gov |
| Beef | Harman (1-methyl-9H-pyrido[4,3-b]indole) | nih.gov |
| Mutton | Harman (1-methyl-9H-pyrido[4,3-b]indole) | nih.gov |
| Chicken | Harman (1-methyl-9H-pyrido[4,3-b]indole) | nih.gov |
| Soy Sauce | Harman, Norharman | nih.gov |
| Tamari Soy Sauce | 1-[5-(Hydroxymethyl)furan-2-yl]-9H-pyrido[3,4-b]indole-3-carboxylic acid (Flazin) | tandfonline.com |
| Charcoal Grilled Chicken | Norharman, Harman | researchgate.net |
Environmental Contaminant or Metabolite Detection
Beyond its presence in food, this compound has been identified as a compound of interest in environmental contexts. For instance, the photoactivation of tryptophan by sunlight can lead to the formation of various photoproducts, including β-carboline derivatives. nih.gov One such product, 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole (IPI), has been identified, highlighting the potential for environmental formation of complex β-carbolines.
Furthermore, harman, the 1-methyl isomer, is a known component of tobacco smoke. This indicates that combustion processes of plant materials can be a source of these compounds in the environment. While direct detection of this compound as an environmental contaminant is not extensively documented, the presence of its isomers suggests that it may also be present in various environmental matrices, warranting further investigation.
Biosynthetic Pathways and Metabolic Transformations of 3 Methyl 9h Pyrido 3,4 B Indole
Precursor Elucidation in Natural Biosynthesis
The carbon and nitrogen skeleton of harman (B1672943) is derived from two primary sources: an indoleamine unit and a two-carbon fragment.
The foundational precursor for the biosynthesis of harman is the essential amino acid L-tryptophan. ncn.gov.plnih.gov In both plants and animals, tryptophan serves as the starting point for a wide array of indole-containing secondary metabolites. plos.org The initial and critical step in the pathway leading to harman is the decarboxylation of L-tryptophan to produce tryptamine (B22526). This reaction is catalyzed by the enzyme L-tryptophan decarboxylase (TDC), which removes the carboxyl group from the α-carbon of tryptophan. nih.gov The resulting tryptamine provides the core indolethylamine structure that will form two of the three rings in the final harman molecule. The expression levels of the gene encoding TDC have been shown to be positively correlated with the accumulation of related alkaloids in plants like Rauvolfia verticillata, suggesting it is a key control point in the pathway. nih.gov
The third ring of the harman structure and its characteristic methyl group at the C-1 position are formed through the incorporation of a two-carbon (C2) unit. This C2 unit condenses with tryptamine. Research indicates that this unit is typically supplied in the form of an α-keto acid or an aldehyde. For harman biosynthesis, pyruvic acid (an α-keto acid) or its corresponding aldehyde, acetaldehyde (B116499), are the most probable precursors. academicjournals.org Pyruvic acid is a central metabolite derived from glycolysis and is readily available in cells. plos.org The condensation of tryptamine with pyruvic acid would initially form 1-methyl-1,2,3,4-tetrahydro-β-carboline-1-carboxylic acid. Subsequent oxidation and decarboxylation steps would then yield the aromatic harman structure.
Enzymatic Steps and Reaction Mechanisms in Beta-Carboline Formation
The assembly of the beta-carboline skeleton from its precursors is orchestrated by a series of specific enzymatic reactions.
The central reaction in the formation of the beta-carboline ring system is the Pictet-Spengler reaction. nih.govcjnmcpu.com This reaction, well-established in organic synthesis, also occurs enzymatically in biological systems. In vivo, an enzyme facilitates the condensation of an indolethylamine (tryptamine) with an aldehyde or ketone (like pyruvic acid). The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an intramolecular electrophilic substitution at the C-2 position of the indole (B1671886) ring, leading to cyclization and the formation of a new six-membered ring. This creates the characteristic 1,2,3,4-tetrahydro-β-carboline scaffold. nih.gov In the biosynthesis of complex terpenoid indole alkaloids, this reaction is catalyzed by strictosidine (B192452) synthase (STR), which condenses tryptamine with the aldehyde secologanin. wikipedia.org It is hypothesized that an STR-like enzyme catalyzes the analogous reaction for simpler beta-carbolines like harman, using a smaller aldehyde or keto acid. nih.govnih.gov
The biosynthetic pathway involves key enzymatic steps for decarboxylation and the incorporation of the methyl group.
Decarboxylation: The first decarboxylation is the conversion of L-tryptophan to tryptamine, catalyzed by L-tryptophan decarboxylase (TDC), a pyridoxal (B1214274) phosphate-dependent enzyme. uniprot.org If pyruvic acid serves as the C2 precursor, a second decarboxylation event is necessary to remove the carboxyl group from the C-1 position of the tetrahydro-β-carboline intermediate. This is believed to occur via oxidative decarboxylation, a process that happens concurrently with the aromatization of the newly formed pyridine (B92270) ring. cjnmcpu.com
Methylation: The methyl group at the C-1 position of harman is not added by a separate methylation enzyme (like a methyltransferase using S-adenosyl methionine). Instead, the methyl group is an intrinsic part of the C2 precursor that condenses with tryptamine during the Pictet-Spengler reaction. For instance, when pyruvic acid or acetaldehyde is the precursor, its two-carbon backbone, which includes the methyl group, is directly incorporated to form the 1-methyl-substituted ring.
Genetic Basis of Biosynthesis in Producing Organisms
The capacity of an organism to produce harman is encoded in its genome. In many microorganisms, genes for the biosynthesis of secondary metabolites are organized into biosynthetic gene clusters (BGCs). plos.orgmdpi.com
In bacteria, a BGC responsible for producing the beta-carboline alkaloid kitasetaline has been identified in Kitasatospora setae. nih.gov This discovery highlights that the genetic blueprints for beta-carboline synthesis can be clustered, allowing for coordinated gene expression. Similarly, fungi like Penicillium species are known to produce beta-carbolines, and activating their silent BGCs can lead to the accumulation of these compounds. mdpi.com
In plants, particularly in species like Peganum harmala which is rich in harman and other beta-carbolines, the genetic basis is actively being researched. academicjournals.orgmdpi.comnih.gov While a complete, discrete BGC for harman has not been fully characterized in plants as it has in some microbes, key biosynthetic genes are known. The genes encoding tryptophan decarboxylase (TDC) and strictosidine synthase (STR) or STR-like enzymes are crucial. nih.govnih.govnih.gov The expression of these genes is often regulated by complex networks involving transcription factors, which can be triggered by developmental cues or environmental stress, thereby controlling the production of alkaloids like harman. nih.gov The study of the genomes and transcriptomes of alkaloid-producing plants is beginning to unravel the specific genes and regulatory elements that govern the synthesis of these potent compounds. nih.gov
Interactive Data Tables
Table 1: Key Precursors in Harman Biosynthesis
| Precursor Molecule | Role in Biosynthesis | Resulting Structural Component |
|---|---|---|
| L-Tryptophan | Primary starting material | Indole ring and ethylamine (B1201723) side chain |
| Tryptamine | Intermediate after decarboxylation of tryptophan | Indolethylamine backbone |
| Pyruvic Acid | C2 unit donor | C-1 methyl group and C-1/C-9a of the pyridine ring |
Table 2: Major Enzymatic Steps and Reactions
| Reaction | Enzyme Class | Substrate(s) | Product | Description |
|---|---|---|---|---|
| Decarboxylation | L-Tryptophan Decarboxylase (TDC) | L-Tryptophan | Tryptamine + CO2 | Forms the indoleamine precursor. nih.gov |
| Cyclization | Strictosidine Synthase-Like | Tryptamine + Pyruvic Acid/Acetaldehyde | Tetrahydro-β-carboline derivative | Forms the tricyclic core via Pictet-Spengler reaction. nih.govcjnmcpu.com |
Gene Cluster Identification and Characterization
While the complete biosynthetic gene cluster (BGC) for harmane has not been definitively elucidated in a single organism, research on related β-carboline alkaloids provides significant insights. In bacteria, genetic information on β-carboline biosynthesis is gradually accumulating. nih.gov For instance, a plausible BGC for kitasetaline, a derivative of a β-carboline compound, was identified in Kitasatospora setae. nih.gov This research characterized three essential "ksl" genes responsible for creating the β-carboline core structure. nih.gov Similarly, the enzyme McbB from the bacterium Marinactinospora thermotolerans has been identified as a novel catalyst for the Pictet-Spengler reaction that forms the β-carboline scaffold of a group of compounds known as marinacarbolines. nih.gov
In the plant kingdom, genes involved in the biosynthesis of related complex alkaloids are known to be organized in clusters. For example, large BGCs are responsible for producing compounds like the anticancer drug vinblastine (B1199706) and the antihypertensive agent reserpine, which are monoterpenoid indole alkaloids (MIAs) derived from strictosidine. biorxiv.org The biosynthesis of these complex molecules, which share the tryptophan-derived indole core, involves dozens of enzymes. biorxiv.org A conserved oxidase-reductase enzyme pair, critical for establishing the stereochemistry in many MIAs, has been identified across several plant families, highlighting the organized and clustered nature of these genetic pathways. biorxiv.org Although a specific, consolidated gene cluster for the simpler harmane molecule is yet to be fully described, these findings suggest that the necessary genes are likely co-regulated and may be located in proximity within the genomes of producing organisms.
Transcriptional Regulation of Biosynthetic Enzymes
The production of 3-Methyl-9H-pyrido[3,4-b]indole is intrinsically linked to the availability of its precursor, L-tryptophan, and is therefore subject to the regulatory networks that control primary and secondary metabolism. The biosynthesis of secondary metabolites in plants is tightly controlled at the transcriptional level, often in response to developmental cues and environmental stimuli. nih.govmdpi.com
The shikimate pathway, which produces the aromatic amino acids phenylalanine, tyrosine, and tryptophan, is a critical regulatory point. mdpi.com Its activity is often enhanced under stress conditions, channeling precursors into the synthesis of various defense compounds, including alkaloids. mdpi.com The expression of genes encoding the enzymes of these pathways is governed by specific DNA-binding proteins known as transcription factors. nih.gov
Several major families of transcription factors are known to regulate secondary metabolite biosynthesis in plants, including:
MYB: Regulates the biosynthesis of tryptophan-derived metabolites. nih.gov
NAC: Can regulate genes involved in alkaloid biosynthesis and ROS homeostasis. nih.gov
bHLH (basic Helix-Loop-Helix) mdpi.com
AP2/ERF (APETALA2/Ethylene Response Factor) mdpi.com
WRKY mdpi.com
bZIP (basic Leucine Zipper) mdpi.com
These transcription factors bind to specific cis-regulatory elements in the promoter regions of biosynthetic genes, either activating or repressing their transcription. nih.gov This complex regulatory web ensures that the production of compounds like harmane is finely tuned to the plant's physiological and ecological needs.
In Vitro and In Vivo Metabolic Pathways of this compound (non-human systems)
Studies in non-human systems, particularly in rats, have provided a comprehensive picture of the metabolic fate of harmane. Following administration, harmane undergoes extensive Phase I and Phase II metabolism, leading to a variety of metabolites that are subsequently excreted. nih.govnih.gov In vivo studies in rats have identified a total of 21 metabolites in plasma, urine, bile, and feces, indicating that harmane is widely metabolized. nih.gov The primary routes of excretion for harmane and its metabolites are through bile and feces. nih.gov
Oxidative Metabolism and Metabolite Identification (e.g., hydroxylation, N-oxidation)
Phase I oxidative metabolism is a major transformation pathway for harmane. These reactions introduce or expose functional groups, preparing the molecule for subsequent conjugation or excretion. The primary oxidative pathways identified are monohydroxylation, dihydroxylation, and N-oxidation. nih.govnih.gov
In rat models, several hydroxylated metabolites have been identified. nih.gov Studies using human liver microsomes and specific cytochrome P450 enzymes have further detailed these transformations. 6-hydroxyharman and 3-hydroxyharman have been identified as major metabolites. wikipedia.orgrsc.org Another significant pathway is N-oxidation, leading to the formation of harman-N(2)-oxide. wikipedia.orgrsc.org
The table below summarizes the key oxidative metabolites identified in non-human systems.
| Metabolite Class | Specific Metabolites Identified | Metabolic Process |
| Monohydroxylated Metabolites | 3-hydroxyharman, 6-hydroxyharman | Hydroxylation |
| Dihydroxylated Metabolites | Various dihydroxyharmane isomers | Dihydroxylation |
| N-Oxidation Products | Harman-N(2)-oxide | N-oxidation |
This table is based on data from studies in rat models and with human cytochrome P450 enzymes. nih.govwikipedia.orgrsc.orgnih.gov
Conjugation Reactions (e.g., glucuronidation, sulfation)
Following Phase I oxidation, harmane and its hydroxylated metabolites undergo Phase II conjugation reactions. These processes attach endogenous polar molecules to the compound, significantly increasing water solubility and facilitating excretion. cdnsciencepub.com For harmane, the principal conjugation pathways are O-glucuronide conjugation, O-sulphate conjugation, and to a lesser extent, glutathione (B108866) conjugation. nih.govnih.gov
In rat studies, sulphate conjugation was found to be the predominant metabolic process. nih.gov The levels of Phase II metabolites were observed to be higher than those of Phase I metabolites, underscoring the importance of conjugation in the detoxification and clearance of harmane. nih.gov For example, monohydroxylated metabolites can undergo sulphation to form sulphate conjugates or glucuronidation to form glucuronide conjugates. nih.gov
Enzymatic Systems Involved in Biotransformation (e.g., cytochrome P450, UGT)
The biotransformation of harmane is mediated by several key enzyme systems. The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the Phase I oxidative metabolism of the compound. wikipedia.orgrsc.org
Metabolic and kinetic studies have demonstrated that the oxidation of harmane is primarily carried out by CYP1A2 and CYP1A1 . wikipedia.orgrsc.org These enzymes are highly efficient at producing the major hydroxylated metabolites. wikipedia.org Additional P450 isoforms also contribute to harmane metabolism, though to a lesser extent. These include CYP2D6 , CYP2C19 , and CYP2E1 . wikipedia.orgrsc.org Notably, the formation of harman-N(2)-oxide is specifically attributed to CYP2E1 . wikipedia.orgrsc.org One study in rats also suggested the involvement of the CYP2A family in the first-pass metabolism of harmane to a hydroxylated metabolite. nih.gov
The table below details the specific roles of these enzymatic systems.
| Enzyme Family | Specific Enzyme(s) | Role in Harmane Metabolism |
| Cytochrome P450 (CYP) | CYP1A2 | Major role in forming 3-hydroxyharman and 6-hydroxyharman. wikipedia.orgrsc.org |
| CYP1A1 | Major role in forming 3-hydroxyharman and 6-hydroxyharman. wikipedia.orgrsc.org | |
| CYP2D6 | Minor contributor to the formation of 6-hydroxyharman. wikipedia.orgrsc.org | |
| CYP2C19 | Minor contributor to the formation of 6-hydroxyharman. wikipedia.orgrsc.org | |
| CYP2E1 | Minor contributor to 6-hydroxyharman formation; primary enzyme for harman-N(2)-oxide formation. wikipedia.orgrsc.org | |
| CYP2A family | Presumed involvement in first-pass metabolism in rats. nih.gov | |
| Transferases | Sulfotransferases (SULTs) | Catalyze O-sulphate conjugation, a dominant pathway in rats. nih.gov |
| UDP-glucuronosyltransferases (UGTs) | Catalyze O-glucuronide conjugation. nih.gov | |
| Glutathione S-transferases (GSTs) | Catalyze glutathione conjugation. nih.gov |
This table summarizes findings from in vitro studies with human enzymes and in vivo studies in rats.
Chemical Synthesis and Derivatization Strategies for 3 Methyl 9h Pyrido 3,4 B Indole and Its Analogs
Historical Total Synthesis Approaches to 3-Methyl-9H-pyrido[3,4-b]indole
The foundational syntheses of the β-carboline skeleton relied on robust, name-reaction-based methodologies that construct the tricyclic system from indole (B1671886) precursors. These methods, while groundbreaking for their time, often required harsh conditions and resulted in moderate yields.
The earliest strategies for constructing β-carbolines like harmane were centered around two main cyclization reactions: the Pictet-Spengler reaction and the Bischler-Napieralski reaction. The Fischer indole synthesis, while fundamental to indole chemistry, is typically employed to prepare the indole-containing starting materials rather than the final cyclization to the β-carboline itself.
Pictet-Spengler Reaction: This reaction is a cornerstone of β-carboline synthesis. It involves the condensation of a β-arylethylamine, such as tryptamine (B22526), with an aldehyde or ketone, followed by an acid-catalyzed ring closure. For the synthesis of harmane, tryptamine is reacted with acetaldehyde (B116499). This initially forms a Schiff base, which then undergoes an intramolecular electrophilic substitution to yield 1-methyl-1,2,3,4-tetrahydro-β-carboline (tetrahydroharmane). The final step is the aromatization of the newly formed pyridine (B92270) ring, typically through oxidation, to yield harmane. wikipedia.orgnih.govresearchgate.netnih.gov
Bischler-Napieralski Reaction: This method provides an alternative route to a dihydro-β-carboline intermediate, which can then be oxidized to the aromatic β-carboline. The synthesis starts with the acylation of tryptamine with acetyl chloride to form N-acetyltryptamine. This amide is then subjected to cyclization using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), under reflux conditions. wikipedia.orgorganic-chemistry.org This intramolecular electrophilic aromatic substitution reaction forms 1-methyl-3,4-dihydro-β-carboline. Subsequent dehydrogenation furnishes harmane. A synthesis of the related alkaloid harmaline (B1672942) has been reported using this method, which proceeds with a 70% yield in the dehydration step using phosphoric acid. cdnsciencepub.com
Fischer Indole Synthesis: Discovered by Emil Fischer in 1883, this reaction is a classic method for producing the indole nucleus from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.org While not directly used for the final pyridannulation to form harmane, it is a crucial method for synthesizing substituted tryptamine precursors. The reaction proceeds through a phenylhydrazone intermediate which, after protonation, undergoes a nih.govnih.gov-sigmatropic rearrangement to form a diimine. Subsequent cyclization and elimination of ammonia yield the aromatic indole ring. nih.gov
Table 1: Pioneering Synthesis Methodologies for the β-Carboline Core
Reaction Starting Materials Key Intermediate Typical Conditions Pictet-Spengler Tryptamine, Acetaldehyde 1-Methyl-1,2,3,4-tetrahydro-β-carboline Acid catalyst (e.g., HCl), Heat; followed by oxidation (e.g., Pd/C) Bischler-Napieralski N-Acetyltryptamine 1-Methyl-3,4-dihydro-β-carboline Dehydrating agent (e.g., POCl₃, PPA), Reflux; followed by oxidation Fischer Indole Synthesis Phenylhydrazine, Ketone/Aldehyde Substituted Indole (Precursor to Tryptamine) Brønsted or Lewis acid, Heat
Initial yields for these classical syntheses were often modest. Early research focused on optimizing reaction conditions to improve efficiency. For the Pictet-Spengler reaction, the choice of acid catalyst and solvent was found to be critical. While strong mineral acids were traditional, the use of various Brønsted and Lewis acids was explored to mitigate side reactions and improve yields. wikipedia.org Similarly, for the Bischler-Napieralski reaction, the choice of dehydrating agent (e.g., POCl₃, P₂O₅, ZnCl₂) and solvent (e.g., toluene, xylene) significantly impacts the outcome. organic-chemistry.org The aromatization of the tetrahydro- or dihydro-β-carboline intermediates was also a key step for optimization. While early methods used strong chemical oxidants, the introduction of catalytic dehydrogenation using palladium on carbon (Pd/C) provided a cleaner and more efficient route to the final aromatic product. researchgate.net
Modern Synthetic Strategies for this compound
Contemporary approaches to harmane synthesis aim for higher efficiency, milder reaction conditions, and greater molecular diversity through the use of transition-metal catalysis and the application of green chemistry principles.
Palladium catalysis has revolutionized the synthesis of heterocyclic compounds, including β-carbolines. ljmu.ac.uk Cross-coupling reactions like the Heck, Suzuki, and Sonogashira reactions are powerful tools for constructing the carboline framework.
Intramolecular Heck Reaction: The intramolecular Heck reaction is a potent method for forming cyclic structures. organicreactions.orgchim.it This reaction involves the palladium(0)-catalyzed coupling of an aryl or vinyl halide with an alkene within the same molecule. In the context of β-carboline synthesis, a suitably functionalized indole precursor containing both a halide (e.g., bromoindole) and an olefinic side chain can be cyclized to form the pyridine ring of the carboline system. This method offers high functional group tolerance and can be used to create complex, substituted β-carbolines under relatively mild conditions. nih.govnih.gov
Sonogashira Coupling: The Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide, has also been adapted for β-carboline synthesis. wikipedia.org This can be part of a multi-step sequence or integrated into a one-pot process. For instance, a palladium-catalyzed, one-pot Sonogashira coupling followed by an intramolecular cyclization has been reported to generate the β-carboline core efficiently. nih.gov This strategy allows for the rapid assembly of the tricyclic system from simpler starting materials. acs.orgresearchgate.net
Table 2: Modern Palladium-Catalyzed Strategies
Reaction Type Description Key Features Intramolecular Heck Reaction Pd(0)-catalyzed cyclization of an indole precursor bearing a halide and an alkene side chain. Forms C-C bonds under mild conditions; high functional group tolerance. Sonogashira Coupling / Cyclization Pd/Cu-catalyzed coupling of a terminal alkyne with a halo-indole derivative, followed by cyclization. Efficiently constructs the pyridine ring; can be performed in a one-pot sequence.
The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, have been increasingly applied to β-carboline synthesis. This involves the use of safer solvents, milder reagents, and more energy-efficient methods.
Use of Greener Solvents: A significant focus has been on replacing traditional organic solvents with more environmentally benign alternatives. Water is considered the ideal green solvent. nih.gov The Pictet-Spengler reaction has been successfully performed in water using citric acid as a natural and biodegradable catalyst, achieving good yields for tetrahydro-β-carboline synthesis. samipubco.com Another approach utilizes ammonium chloride (NH₄Cl), a mild and inexpensive reagent, as a catalyst in methanol (B129727), providing a greener alternative to harsh acids. researchgate.net
Electrochemical Synthesis: Electrochemical methods offer a sustainable alternative to conventional synthesis by using electricity to drive reactions, thus avoiding stoichiometric chemical oxidants or reductants. A novel green synthesis of tetrahydro-β-carboline derivatives has been developed using electrochemistry in deep eutectic solvents (DESs). nih.govacs.org DESs act as green solvents, catalysts, and electrolytes simultaneously. This one-pot, two-step process demonstrates high atom efficiency and significantly reduces waste. acs.org
Table 3: Green Synthesis Approaches for Tetrahydro-β-carboline Precursors
Method Solvent/Catalyst System Reported Yield Green Advantage Pictet-Spengler Water / Citric Acid Up to 75% Use of water as solvent and a natural, biodegradable acid. wikipedia.org Pictet-Spengler Methanol / NH₄Cl Up to 90% Employs a mild, inexpensive, and efficient reagent. organic-chemistry.org Electrochemical Pictet-Spengler Deep Eutectic Solvents (DESs) Excellent Avoids hazardous catalysts and reduces energy consumption; DESs are green solvents. nih.gov
Regioselective Functionalization and Derivatization Methodologies
Regioselective functionalization allows for the precise modification of the β-carboline core, enabling the synthesis of diverse analogs with tailored properties.
The indole nitrogen (N-9) of the β-carboline ring is a common site for functionalization. N-alkylation and N-acylation reactions can be employed to introduce a variety of substituents at this position.
N-Alkylation: The alkylation of the indole nitrogen can be achieved using various alkylating agents in the presence of a base. For instance, N-methylation and N-benzylation of indole derivatives have been efficiently carried out using dimethyl carbonate and dibenzyl carbonate, respectively, with a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO). google.com These reactions can be performed with or without a solvent and can be accelerated by microwave irradiation. google.com The N-ethyl derivative of 3-formyl-9H-pyrido[3,4-b]indole has been synthesized and shown to have a higher affinity for subsequent C-C bond-forming reactions compared to its N-H counterpart. nih.govbeilstein-journals.org
N-Acylation: Acyl groups can also be introduced at the N-9 position. These reactions typically involve the use of acyl chlorides or anhydrides in the presence of a base.
| Reaction Type | Reagents | Conditions | Outcome |
| N-Methylation | Dimethyl carbonate, catalytic base (e.g., DABCO) | Ambient to elevated temperatures, optional solvent, optional microwave irradiation | Introduction of a methyl group at the N-9 position. google.com |
| N-Benzylation | Dibenzyl carbonate, catalytic base (e.g., DABCO) | Ambient to elevated temperatures, optional solvent | Introduction of a benzyl group at the N-9 position. google.com |
| N-Ethylation | Ethylating agent, base | Standard alkylation conditions | Introduction of an ethyl group at the N-9 position. nih.govbeilstein-journals.org |
Direct C-H functionalization has emerged as a powerful tool for the synthesis of complex molecules, offering a more atom- and step-economical approach compared to traditional cross-coupling reactions. umich.edu
For β-carbolines, C-H functionalization can be directed to various positions on the tricyclic ring system. For example, 3-formyl-9H-pyrido[3,4-b]indole serves as a versatile precursor for C-3 functionalization. nih.gov The Morita–Baylis–Hillman (MBH) reaction has been successfully applied to 3-formyl-1-aryl-9H-pyrido[3,4-b]indole derivatives to generate C-3 substituted β-carboline MBH adducts. beilstein-journals.orgbeilstein-journals.org This reaction, typically catalyzed by a tertiary amine like DABCO, forms a C-C bond between the aldehyde carbon and an activated alkene. beilstein-journals.org
Furthermore, regioselective metalation can be employed to functionalize specific positions. For instance, 1,9-dimetalated β-carbolines can serve as versatile building blocks for the total synthesis of various alkaloids. researchgate.net
| Position | Reaction | Reagents/Conditions | Outcome |
| C-3 | Morita–Baylis–Hillman Reaction | 3-formyl-9H-β-carbolines, activated alkenes (e.g., acrylonitrile, acrylates), DABCO | C-C bond formation at the C-3 position. nih.govbeilstein-journals.org |
| C-1 and N-9 | Dimetalation | Strong bases (e.g., organolithium reagents) | Formation of a dianion for subsequent electrophilic quenching. researchgate.net |
Modifications involving heteroatoms can significantly alter the properties of the β-carboline scaffold. A mild and efficient two-step synthesis of 3-substituted β-carbolinone derivatives from 3-substituted β-carbolines has been described. nih.govsemanticscholar.org This process involves an initial N-oxidation of the pyridine ring, followed by a regioselective rearrangement in acetic anhydride and subsequent hydrolysis to yield the corresponding 9H-pyrido[3,4-b]indol-1(2H)-one derivatives. nih.gov
A variety of substituents at the 3-position, including electron-withdrawing groups, are tolerated in this transformation, leading to good yields of the corresponding β-carbolinones. nih.gov
Solid-Phase Synthesis and Combinatorial Approaches for Beta-Carboline Libraries
Solid-phase synthesis and combinatorial chemistry are powerful strategies for the rapid generation of large libraries of compounds for high-throughput screening. Several solid-phase methods have been developed for the synthesis of β-carboline derivatives.
A common approach involves the Pictet-Spengler condensation of a resin-bound tryptophan-containing fragment with an aldehyde. nih.govacs.org This key step allows for the construction of the 1,2,3,4-tetrahydro-β-carboline core on a solid support. Subsequent modifications and cleavage from the resin can provide a diverse range of β-carboline analogs.
For example, a solid-phase synthesis of 6-hydroxy-1,2,3,4-tetrahydro-β-carbolines has been developed using an aminomethyl polystyrene resin. nih.gov This strategy allows for the introduction of diversity at three different points, making it suitable for the generation of large compound libraries. nih.gov
Enantioselective Synthesis of Chiral Analogs of this compound (if applicable)
Many biologically active β-carboline alkaloids are chiral. Therefore, the development of enantioselective synthetic methods is of great importance. The Pictet-Spengler reaction is a key transformation for the construction of the β-carboline skeleton and can be rendered stereoselective. mdpi.com
The first asymmetric total synthesis of certain complex β-carboline-containing natural products has been achieved, often employing a stereoselective Pictet–Spengler reaction as a crucial step. mdpi.com For instance, the synthesis of griseofamine A involved a stereoselective Pictet–Spengler reaction to construct the β-carboline skeleton, resulting in a mixture of diastereomers that could be separated. mdpi.com
The Morita–Baylis–Hillman reaction, as applied to 3-formyl-9H-pyrido[3,4-b]indoles, also generates a chiral center, offering a potential route to chiral C-3 substituted β-carboline derivatives. beilstein-journals.org
Mechanistic Elucidation of Biological Activities of 3 Methyl 9h Pyrido 3,4 B Indole
Enzyme Modulation and Inhibition Mechanisms
No specific studies detailing the inhibitory kinetics or selectivity of 3-Methyl-9H-pyrido[3,4-b]indole on monoamine oxidase A (MAO-A) or monoamine oxidase B (MAO-B) were identified in the reviewed scientific literature. Research on related β-carboline alkaloids demonstrates a potential for MAO inhibition, but this activity has not been specifically quantified for the 3-methyl isomer.
There is no available data on the modulatory or inhibitory effects of this compound on topoisomerase I, topoisomerase II, or specific protein kinases. While the broader class of pyrido[3,4-b]indole derivatives has been investigated for such activities, no research has been published focusing specifically on the 3-methyl substituted compound.
Neurotransmitter Receptor Interactions and Signaling Pathways
No studies were found that characterized the binding affinity, functional activity, or allosteric modulatory effects of this compound on any serotonin (B10506) (5-HT) receptor subtypes.
The scientific literature lacks specific information regarding the interaction or modulatory effects of this compound at the benzodiazepine (B76468) receptor site of the GABA-A receptor. While other β-carboline derivatives are known to interact with this site, specific data for the 3-methyl isomer is not available.
There is no published evidence to suggest that this compound acts as a ligand at any of the opioid receptor subtypes.
Glutamatergic and GABAergic System Interactions
The precise interactions of this compound with the glutamatergic and GABAergic systems remain an area for further investigation. However, the broader class of β-carbolines is well-documented to interact significantly with the GABAergic system, primarily through the benzodiazepine binding site of the GABAA receptor. These interactions can elicit a spectrum of effects, ranging from agonistic to inverse agonistic actions, thereby modulating GABA-stimulated chloride conductance.
For instance, the derivative methyl β-carboline-3-carboxylate (β-CCM) has been identified as a negative modulator of the GABAA receptor. Conversely, other β-carbolines, such as N-butyl-β-carboline-3-carboxylate (β-CCB) and ethyl 9H-pyrido[3,4-b]indole-3-carboxylate (β-CCE), have demonstrated positive modulatory effects on GABAA receptors expressed in oligodendrocytes, which has been linked to the promotion of remyelination. spandidos-publications.comnih.gov Another derivative, 4-ethyl-6,7-dimethoxy-9H-pyrido[3,4-b]indole-3-carboxylic acid methyl ester (DMCM), acts as a negative modulator on both neuronal and oligodendroglial GABAA receptors. spandidos-publications.comnih.gov These findings highlight the diverse and substitution-dependent nature of β-carboline interactions with the GABAergic system. The specific effects of the 3-methyl substitution on this interaction profile are yet to be elucidated.
Information regarding the direct interaction of this compound or its close analogs with the glutamatergic system is not extensively available in current scientific literature, representing a significant gap in the understanding of its neuropharmacological profile.
Ion Channel Modulation and Electrophysiological Effects
The influence of this compound on ion channels and the resulting electrophysiological changes in neurons are not yet fully characterized. Research on related β-carbolines suggests potential modulatory activities.
Direct studies on the interaction of this compound with specific voltage-gated or ligand-gated ion channels are scarce. However, the known interactions of β-carbolines with neurotransmitter systems, such as the GABAA receptor (a ligand-gated chloride channel), imply that this class of compounds can indeed modulate ion channel function. The nature and extent of this modulation by this compound require specific investigation.
There is a lack of specific studies investigating the effects of this compound on membrane potential and neuronal excitability in in vitro or non-human ex vivo models. Given the modulatory effects of other β-carbolines on GABAA receptors, it is plausible that this compound could influence neuronal excitability by altering chloride ion flux, which would in turn affect the resting membrane potential and the threshold for action potential generation. However, without direct experimental evidence, this remains speculative.
Cellular and Subcellular Mechanisms of Action
The biological activities of this compound at the cellular and subcellular levels are likely multifaceted, with emerging evidence pointing towards effects on mitochondrial function and programmed cell death pathways.
Research on related β-carboline alkaloids has indicated that they can impact mitochondrial function. For instance, N-methylated β-carboline derivatives have been shown to inhibit mitochondrial respiration. nih.gov The β-carboline alkaloid harmine (B1663883) has been demonstrated to cause a loss of cellular ATP in isolated rat hepatocytes. nih.gov Furthermore, a study on ruthenium-polypyridyl-β-carboline complexes identified mitochondrial ATP synthase as a cellular target. oup.com These findings suggest that β-carbolines can interfere with the electron transport chain and oxidative phosphorylation, leading to reduced ATP synthesis. The specific impact of this compound on mitochondrial respiration and ATP production warrants direct investigation to confirm if it shares these properties.
Effects of β-Carboline Derivatives on Mitochondrial Function
| Compound | Observed Effect | Model System | Reference |
|---|---|---|---|
| N-methylated β-carboline derivatives | Inhibition of mitochondrial respiration | Not specified | nih.gov |
| Harmine | Loss of cellular ATP | Isolated rat hepatocytes | nih.gov |
| Ru-polypyridyl-β-carboline complexes | Targeting of mitochondrial ATP synthase | Not specified | oup.com |
Several studies have demonstrated the pro-apoptotic effects of β-carboline derivatives in various cell lines. The β-carboline alkaloid harmine has been shown to induce apoptosis through a mitochondrial pathway, involving DNA damage and cell cycle arrest. spandidos-publications.com Another study on N-butyl-β-carboline-3-carboxylate (βCCB) revealed the induction of apoptosis in cultured cerebellar granule neurons, which was mediated by the activation of caspases 9 and 3 and the release of cytochrome c from mitochondria, indicating mitochondrial permeabilization. nih.gov Similarly, 3-benzylamino-β-carboline derivatives have been found to induce apoptosis in human carcinoma cells through G2/M arrest. nih.gov The hypnotic-derived 1-trichloromethyl-1,2,3,4-tetrahydro-β-carboline (TaClo) also induces apoptosis in human neuroblastoma cell lines, involving the activation of caspase-3. nih.gov In contrast, the β-carboline alkaloid harmol (B1672944) was found to induce cell death via autophagy rather than apoptosis in human non-small cell lung cancer A549 cells. nih.gov These findings suggest that the 3-methyl derivative may also possess the ability to trigger apoptotic pathways, although the specific mechanisms and cell-type dependency require further exploration.
Apoptotic Effects of β-Carboline Derivatives in Cell Lines
| Compound | Cell Line | Key Findings | Reference |
|---|---|---|---|
| Harmine | Not specified | Induces apoptosis via mitochondrial pathway, DNA damage, and cell cycle arrest. | spandidos-publications.com |
| N-butyl-β-carboline-3-carboxylate (βCCB) | Cultured cerebellar granule neurons | Induces apoptosis with activation of caspases 9 and 3, and mitochondrial permeabilization. | nih.gov |
| 3-benzylamino-β-carboline derivatives | HeLa S-3 human carcinoma cells | Induces apoptosis through G2/M cell cycle arrest. | nih.gov |
| 1-trichloromethyl-1,2,3,4-tetrahydro-β-carboline (TaClo) | Human neuroblastoma cell lines | Induces apoptosis involving caspase-3 activation. | nih.gov |
| Harmol | Human non-small cell lung cancer A549 cells | Induces cell death via autophagy, not apoptosis. | nih.gov |
Autophagy Modulation and Lysosomal Function
The β-carboline alkaloid this compound, also known as harmane, has been noted for its diverse biological activities, including its potential to modulate autophagy. Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. nih.gov This process involves the sequestration of cytoplasmic material into double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation of their contents. nih.govyoutube.com
While direct studies on this compound's effect on autophagy are not extensively detailed in the provided results, the broader class of β-carboline alkaloids, including harmane, has been shown to induce autophagy in various cancer cell types. nih.gov This induction is often linked to the compound's anti-proliferative and pro-apoptotic effects. The process of autophagy can have a dual role in cancer, either promoting cell survival or contributing to cell death, depending on the cellular context and the nature of the stimulus.
The related compound, 3-methyladenine (B1666300) (3-MA), is a well-known inhibitor of autophagy through its inhibitory action on class III phosphoinositide 3-kinase (PI3K), a key enzyme in the initiation of the autophagic process. nih.govnih.gov However, studies have also revealed that under certain conditions, such as prolonged treatment in nutrient-rich environments, 3-MA can paradoxically promote autophagic flux. nih.govnih.gov This dual role highlights the complexity of pharmacological modulation of autophagy. It has been shown that 3-MA does not negatively impact lysosomal function, as it does not inhibit the activity of lysosomal enzymes like cathepsins B and L. nih.gov
Protein-Protein Interaction Networks
Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, forming complex networks that orchestrate biological functions. wikipedia.orgmdpi.com These interactions are highly specific and can be influenced by various molecules. The study of how small molecules like this compound (harmane) affect these networks can provide significant insights into their mechanisms of action.
Spectroscopic studies have demonstrated that harmane can interact with diazines like pyrimidine, pyrazine, and pyridazine. nih.gov The nature of these interactions is dependent on the solvent, with hydrogen-bonded complexes forming in low-polarity solvents and π-π stacked complexes being proposed in aqueous solutions. nih.gov Such interactions can alter the function of the involved proteins.
In the context of cancer, derivatives of the closely related pyrido[3,4-b]indole scaffold have been investigated for their ability to bind to specific protein targets. For example, computational docking studies have suggested that certain pyrido[3,4-b]indole derivatives can bind to MDM2, a key negative regulator of the p53 tumor suppressor protein. nih.govresearchgate.net These interactions are predicted to involve hydrogen bonding and hydrophobic interactions. nih.govresearchgate.net Similarly, other pyrido[4,3-b]indole derivatives have been shown to interact with tubulin, inhibiting its polymerization and disrupting the microtubule network, which is crucial for cell division. nih.gov
The ability of harmane to act as an antioxidant and reduce oxidative stress can also indirectly influence protein-protein interaction networks. nih.gov Oxidative stress can lead to protein damage and misfolding, which in turn can cause inappropriate protein interactions and aggregation, as seen in neurodegenerative diseases. nih.gov By mitigating oxidative stress, harmane can help maintain the integrity of protein interaction networks. nih.gov
Anti-Proliferative and Cytotoxic Mechanisms in Cancer Cell Lines and Animal Models
Cell Cycle Arrest Induction and Checkpoint Modulation
This compound (harmane) and its derivatives have demonstrated significant anti-proliferative activity in various cancer cell lines by inducing cell cycle arrest. nih.govspandidos-publications.comnih.gov This arrest prevents cancer cells from progressing through the cell division cycle, ultimately leading to a halt in proliferation.
The specific phase of the cell cycle that is targeted can vary depending on the cancer cell type and the specific derivative of the pyrido[3,4-b]indole scaffold.
G0/G1 Arrest: In oral squamous carcinoma cells (SCC-4 and SCC-25), harmine hydrochloride has been shown to induce cell cycle arrest at the G0/G1 phase. nih.gov Similarly, in human breast cancer cells, harmane can upregulate p21 and p27, leading to G1 arrest. proquest.com Physcion, an anthraquinone, also induces G0/G1 arrest in MDA-MB-231 breast cancer cells by down-regulating proteins like Cyclin D1, Cyclin A, CDK4, and CDK2. jcpjournal.org
G2/M Arrest: In hepatocellular carcinoma cells (SK-Hep1), harmine hydrochloride induced G2/M phase arrest. nih.gov This was associated with a reduction in the expression of key G2/M regulatory proteins such as p-cdc2 and cyclin B1. nih.gov Novel synthesized pyrido[3,4-b]indole derivatives have also been shown to cause a strong and selective G2/M cell cycle arrest in a broad range of human cancer cell lines. nih.govresearchgate.net
S and G2/M Arrest: In human colorectal carcinoma SW620 cells, harmane treatment led to an increase in the proportion of cells in the S and G2/M phases, indicating arrest at these checkpoints. spandidos-publications.com This was accompanied by an increase in the expression of cyclin A, E2, B1, and CDK1/cdc2. spandidos-publications.com
The table below summarizes the effects of this compound and its derivatives on cell cycle progression in different cancer cell lines.
| Compound | Cancer Cell Line | Affected Cell Cycle Phase | Key Modulated Proteins |
| Harmine Hydrochloride | Oral Squamous Carcinoma (SCC-4, SCC-25) | G0/G1 | Not specified |
| Harmine | Human Breast Cancer (MCF7, MDA-MB-468) | G1 | p21, p27 |
| Harmine Hydrochloride | Hepatocellular Carcinoma (SK-Hep1) | G2/M | p-cdc2, Cyclin B1 |
| Pyrido[3,4-b]indole Derivatives | Various (Breast, Colon, Melanoma, Pancreatic) | G2/M | Not specified |
| Harmine | Colorectal Carcinoma (SW620) | S and G2/M | Cyclin A, Cyclin E2, Cyclin B1, CDK1/cdc2 |
| Physcion | Breast Cancer (MDA-MB-231) | G0/G1 | Cyclin D1, Cyclin A, CDK4, CDK2 |
Induction of Oxidative Stress and DNA Damage
The β-carboline alkaloid this compound (harmane) and related compounds have been shown to induce DNA damage, a key mechanism in their anti-cancer activity. proquest.com DNA damage can trigger cell cycle arrest and apoptosis, preventing the proliferation of cancer cells.
Studies have indicated that harmane can cause single- or double-strand breaks in DNA. proquest.com While the precise mechanisms are still under investigation, the generation of reactive oxygen species (ROS) is a likely contributor. Oxidative stress, an imbalance between the production of ROS and the cell's ability to detoxify them, can lead to oxidative damage to cellular components, including DNA. nih.gov
Interestingly, harmane also exhibits antioxidant properties. In a yeast model of Huntington's disease, harmane was able to decrease intracellular protein aggregation by reducing oxidative stress. nih.gov This suggests that the role of harmane in modulating oxidative stress may be context-dependent. In some cancer cells, it may induce oxidative stress leading to DNA damage, while in other contexts, it may act as an antioxidant.
The genotoxicity of related heterocyclic amines, such as 2-amino-9H-pyrido[2,3-b]indole (AαC), has been studied more extensively. AαC has been shown to cause DNA adducts and induce DNA migration in various organs of rodents, with the liver being a primary target. researchgate.net This highlights the potential for compounds with the pyridoindole structure to damage DNA.
Anti-Angiogenic Effects in Preclinical Models
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The β-carboline alkaloid this compound (harmane) has demonstrated significant anti-angiogenic properties in various preclinical models. nih.govnih.gov
Harmane has been shown to inhibit several key steps in the angiogenic process:
Inhibition of Endothelial Cell Proliferation, Migration, and Tube Formation: In vitro studies using human umbilical vein endothelial cells (HUVECs) have shown that harmane can reduce their proliferation, migration, and ability to form tube-like structures, which are essential for creating new blood vessels. nih.govnih.gov
Inhibition of Microvessel Outgrowth: Harmane has also been observed to directly inhibit the outgrowth of microvessels from rat aortic rings in an ex vivo assay. nih.gov
Suppression of Neovascularity in Vivo: In a mouse corneal micropocket assay, harmane was effective in suppressing the formation of new blood vessels. nih.gov
The anti-angiogenic effects of harmane are mediated through the modulation of various signaling pathways and the expression of key regulatory molecules.
Regulation of Pro- and Anti-Angiogenic Factors: Harmane treatment has been shown to decrease the production of pro-angiogenic factors such as vascular endothelial growth factor (VEGF), nitric oxide (NO), cyclooxygenase-2 (COX-2), and matrix metalloproteinases (MMPs). nih.gov Concurrently, it can increase the levels of anti-angiogenic factors like tissue inhibitor of metalloproteinases (TIMP). nih.gov
Activation of the p53 Pathway: In endothelial cells, harmane can activate the p53 signaling pathway. nih.gov The tumor suppressor p53 is known to inhibit angiogenesis by upregulating its downstream targets. nih.gov
Inhibition of Transcription Factors: Harmane has been found to inhibit the activity of transcription factors involved in tumor development and angiogenesis, such as nuclear factor-kappa B (NF-κB), CREB, and ATF-2. nih.gov
In xenograft tumor models, the administration of harmane has been shown to inhibit tumor growth by reducing tumor angiogenesis. nih.gov This effect is also coupled with the direct inhibition of cancer cell proliferation. nih.gov
The table below summarizes the anti-angiogenic effects of harmane observed in preclinical studies.
| Model System | Observed Effect | Key Molecular Targets/Pathways |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Reduced proliferation, migration, and tube formation | p53 activation |
| Rat Aortic Ring Assay | Inhibition of microvessel outgrowth | Not specified |
| Mouse Corneal Micropocket Assay | Suppression of neovascularity | Not specified |
| Angiogenesis-induced Animal Models | Decreased serum levels of VEGF and NO | VEGF, NO |
| Tumor-bearing Animal Models | Decreased production of COX-2, iNOS, and MMPs; Increased TIMP | COX-2, iNOS, MMPs, TIMP |
| Xenograft Lung Tumor Model in Nude Mice | Inhibition of tumor growth and angiogenesis | p53 signaling pathway |
Modulation of Metastasis and Invasion in Cell-Based Assays
While direct studies on this compound are limited, research on the broader class of pyrido[3,4-b]indole derivatives demonstrates significant potential in combating cancer progression and metastasis. These compounds have shown potent antiproliferative activity against a range of aggressive human cancer cell lines, including those known for their metastatic potential.
A novel series of pyrido[3,4-b]indole derivatives has been identified with broad-spectrum anticancer activity against difficult-to-treat solid tumors, such as metastatic pancreatic cancer, non-small cell lung cancer, and metastatic colon and prostate cancers. nih.govlongdom.org The activity of these compounds is highlighted by their low IC₅₀ values, indicating high potency. For instance, derivatives have achieved IC₅₀ values as low as 80 nM for breast cancer cells and 130 nM for colon and melanoma cancer cells. longdom.orgnih.govnih.govresearchgate.net
The primary mechanism of action identified for this class of compounds is a strong and selective arrest of the cell cycle in the G2/M phase. nih.govnih.gov Computational modeling suggests that these molecules may bind to the MDM2 protein, a key negative regulator of the p53 tumor suppressor, which is a promising target for cancer therapy. longdom.orgnih.govnih.gov Although these findings relate to derivatives, they establish a strong basis for the potential of the this compound scaffold as a modulator of cancer cell proliferation, a critical component of the metastatic cascade. However, specific cell-based assays detailing the direct inhibition of cell migration and invasion (e.g., wound-healing or transwell assays) by this compound are not extensively documented in the current literature.
Table 1: Antiproliferative Activity of Pyrido[3,4-b]indole Derivatives Against Various Cancer Cell Lines This table is based on data for derivatives of 9H-pyrido[3,4-b]indole, not the specific 3-methyl isomer.
| Cancer Type | Cell Lines | Potent IC₅₀ Values | Reference |
|---|---|---|---|
| Breast Cancer | MCF-7, MDA-MB-468 | Down to 80 nM | nih.govnih.gov |
| Colon Cancer | HCT116 | Down to 130 nM | nih.govnih.gov |
| Melanoma | A375, WM164 | Down to 130 nM | nih.govnih.gov |
| Pancreatic Cancer | HPAC, MIA PaCa-2, Panc-1 | Down to 200 nM | nih.govnih.gov |
| Lung Cancer | A549 | Data available | longdom.orgnih.gov |
Anti-Inflammatory and Immunomodulatory Mechanisms (in vitro, non-human in vivo)
The β-carboline scaffold, to which this compound belongs, is associated with significant anti-inflammatory and immunomodulatory properties. nih.gov
Studies on β-carboline alkaloids isolated from natural sources have demonstrated their capacity to modulate the production of key pro-inflammatory cytokines. In in vitro experiments using lipopolysaccharide (LPS)-stimulated macrophage RAW 264.7 cells, these alkaloids effectively suppressed the secretion of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in a dose-dependent manner. nih.gov This inhibition of crucial inflammatory mediators points to a direct anti-inflammatory effect at the cellular level. nih.gov Further research has identified that a family of β-carboline compounds can dampen the type I interferon receptor activation, another important pathway in inflammatory signaling. biorxiv.org
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. A key mechanism underlying the anti-inflammatory effects of β-carbolines is the inhibition of this pathway. It has been shown that certain β-carboline compounds can suppress NF-κB signaling downstream of multiple pattern recognition receptors in human macrophages. biorxiv.org By inhibiting the NF-κB pathway, these compounds can effectively block the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, thus exerting a potent anti-inflammatory effect.
Macrophages are pivotal cells in the inflammatory response. The β-carboline alkaloids have been shown to act on macrophage cell lines (e.g., RAW 264.7) to suppress the production of inflammatory mediators like nitric oxide and pro-inflammatory cytokines. nih.gov This indicates a clear modulation of the macrophage inflammatory response. Recent findings also show that β-carbolines secreted by health-associated vaginal microbiota can suppress inflammatory signaling in human macrophages, contributing to immune homeostasis. biorxiv.org While these results confirm that β-carbolines modulate macrophage inflammatory functions, specific data detailing their direct influence on the processes of macrophage activation (in terms of surface marker expression) and phagocytosis are not yet well-characterized.
Antioxidant and Free Radical Scavenging Mechanisms
β-carbolines, including the parent compound 9H-pyrido[3,4-b]indole (norharman) and its methylated derivatives, are recognized for their antioxidant properties. nih.gov This activity is crucial as oxidative stress is implicated in a wide range of pathological conditions.
The antioxidant capacity of β-carboline derivatives has been demonstrated in various assays. nih.gov Research has shown that they possess the ability to scavenge free radicals, with an antioxidative activity that can be comparable to that of standard antioxidants like vitamin C. nih.gov The mechanism involves a direct interaction with reactive oxygen species (ROS), which neutralizes their harmful potential. nih.gov This direct radical quenching ability helps to inhibit glial reactions and the formation of inflammatory states, which is particularly relevant in the context of neurodegenerative diseases. nih.gov
Nrf2 Pathway Activation and Endogenous Antioxidant Enzyme Induction
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical cellular defense mechanism against oxidative stress, orchestrating the expression of a host of antioxidant and detoxification enzymes. While many natural compounds exert their protective effects through the activation of this pathway, the direct role of this compound in Nrf2 activation is not yet fully elucidated.
Generally, β-carboline alkaloids are recognized for their antioxidant properties, which include the ability to scavenge reactive oxygen species (ROS) and protect against oxidative neuronal damage. oup.com This has led to investigations into whether their mechanism of action involves Nrf2. However, studies on the closely related isomer, 9-methyl-β-carboline (9-Me-BC), suggest that its neuroprotective and neuroregenerative effects may not be primarily mediated through the Nrf2 pathway. Instead, its beneficial actions have been linked to the stimulation of neurotrophic factor expression. nih.gov This indicates that while the β-carboline scaffold possesses inherent antioxidant capabilities, the specific neuroprotective mechanisms of methylated derivatives may diverge from the classical Nrf2 activation route, pointing towards a more complex and multifaceted mode of action.
Neuroprotective Mechanisms in Preclinical Models
β-carboline alkaloids have demonstrated promising neuroprotective effects in various preclinical models of neurodegenerative diseases, such as Parkinson's disease. nih.govresearchgate.netrjraap.com These effects are attributed to a range of mechanisms, including the attenuation of excitotoxicity, reduction of ischemic injury, and modulation of crucial neurotrophic factors.
Attenuation of Excitotoxicity
Excitotoxicity, a pathological process where excessive stimulation by neurotransmitters like glutamate (B1630785) leads to neuronal damage and death, is a key factor in many neurological disorders. Research has shown that β-carboline alkaloids can protect neurons from the damaging effects of glutamate-induced excitotoxicity. oup.com This suggests that one of the neuroprotective strategies of compounds like this compound involves interfering with this destructive cascade, thereby preserving neuronal integrity in the face of excitotoxic insults.
Reduction of Ischemic Injury Markers
Ischemic events, such as stroke, trigger a complex series of events that result in neuronal death and brain damage. The potential of β-carbolines to mitigate this damage has been investigated using in vitro models. For instance, the β-carboline derivative abecarnil (B195500) has been shown to protect cultured cortical neurons from damage induced by oxygen-glucose deprivation (OGD), a standard laboratory model that mimics ischemic conditions. researchgate.net Abecarnil's protective effect was observed even when administered after the OGD insult, highlighting its potential to interfere with the progression of ischemic injury. researchgate.net This provides evidence that β-carbolines can reduce markers of ischemic injury at a cellular level.
Modulation of Neurotrophic Factor Expression
A significant aspect of the neuroprotective action of methylated β-carbolines appears to be their ability to enhance the expression of neurotrophic factors. These proteins are essential for the survival, development, and function of neurons. Studies on 9-methyl-β-carboline (9-Me-BC) have revealed its capacity to stimulate the gene expression of several critical neurotrophic factors in astrocytes. nih.gov
Notably, 9-Me-BC treatment led to a significant, 3.2-fold increase in the expression of Artemin (Artn) and a 2-fold increase in Brain-Derived Neurotrophic Factor (BDNF) in cortical astrocytes. nih.govwikipedia.org These factors are known to support the health of dopaminergic neurons, which are particularly vulnerable in Parkinson's disease. The upregulation of these neurotrophic factors is mediated through the Phosphatidylinositol 3-kinase (PI3K) pathway. nih.gov This mechanism promotes neurite outgrowth and provides neuroprotective and neuroregenerative support to neurons against various toxins. nih.gov
Structure-Activity Relationship (SAR) Studies for this compound Analogs
The biological activity of β-carboline derivatives is highly dependent on the nature and position of substituents on their tricyclic core. Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the this compound scaffold can influence its therapeutic potential.
Impact of Substituent Position and Nature on Target Binding and Efficacy
Modifications at various positions of the β-carboline ring system, particularly at positions C1, C3, and N9, have been shown to significantly alter the compound's biological profile.
Position 3: The C3 position is a key site for modification. Studies on 3-substituted β-carbolines have shown that the presence of electron-withdrawing groups can lead to high-affinity binding to benzodiazepine receptors. nih.gov For example, derivatives with chloro, nitro, or isothiocyanate groups at C3 exhibit potent binding. nih.gov This indicates that a carbonyl moiety, often found in other ligands, is not a strict requirement for high-affinity interaction at this site. nih.gov Further exploration using 3-formyl-9H-pyrido[3,4-b]indole as a precursor has allowed for the creation of diverse C3-substituted analogs, highlighting the versatility of this position for generating compounds with unique properties. beilstein-journals.org
Position 1: The presence of an aryl substituent at the C1 position has been found to enhance the antifilarial activity of β-carbolines, particularly when a carbomethoxy group is present at C3. sigmaaldrich.com This synergistic relationship between substituents at C1 and C3 underscores the importance of multi-positional optimization.
Position 9: The nitrogen at position 9 is another critical point for modification. N-alkylation or N-arylation can significantly influence the compound's activity. cabidigitallibrary.org For instance, research on certain pyrido[3,4-b]indole derivatives has shown that an N9-methyl group can disrupt crucial hydrogen bond interactions, which may alter the compound's binding to its biological target. researchgate.net Conversely, in other contexts, N-alkylation can increase the reactivity and affinity for certain transformations. beilstein-journals.org
The following table summarizes the impact of various substituents on the activity of β-carboline analogs based on available research.
| Position | Substituent Type | Observed Effect on Activity | Reference |
| C3 | Electron-withdrawing groups (e.g., -Cl, -NO2) | Increased binding affinity to benzodiazepine receptors. | nih.gov |
| C3 | Carbomethoxy group (in conjunction with C1-aryl) | Enhanced antifilarial activity. | sigmaaldrich.com |
| C1 | Aryl group (in conjunction with C3-carbomethoxy) | Enhanced antifilarial activity. | sigmaaldrich.com |
| N9 | Methyl group | Can disrupt hydrogen bond interactions, altering target binding. | researchgate.net |
| N9 | Ethyl group | Increased affinity for Morita–Baylis–Hillman reaction compared to unsubstituted N9. | beilstein-journals.org |
| C1 & C6 | 1-Naphthyl at C1 and Methoxy (B1213986) at C6 | Potent broad-spectrum anticancer activity. | researchgate.net |
These SAR findings demonstrate that subtle changes to the this compound structure can lead to significant differences in biological activity, providing a roadmap for the design of more potent and selective therapeutic agents.
Stereochemical Requirements for Potent Biological Activity
The three-dimensional arrangement of atoms within a molecule, known as stereochemistry, is a critical determinant of its biological activity. For the potent biological effects of pyrido[3,4-b]indole derivatives, specific stereochemical configurations are often necessary for optimal interaction with their biological targets. While research specifically detailing the stereochemical requirements of this compound is limited, studies on analogous compounds underscore the pivotal role of chirality.
Computational Approaches to SAR (e.g., QSAR, molecular docking)
Computational methods are invaluable tools for elucidating the structure-activity relationships (SAR) of bioactive compounds, providing insights that can guide the design of more potent and selective molecules. Quantitative Structure-Activity Relationship (QSAR) and molecular docking are two prominent computational approaches that have been applied to the broader class of pyrido[3,4-b]indole derivatives to understand their anticancer properties.
Quantitative Structure-Activity Relationship (QSAR)
QSAR studies aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For pyrido[3,4-b]indole derivatives, 2D and 3D-QSAR models have been developed to predict their antiproliferative activity against various cancer cell lines.
One study focused on a series of pyrido[3,4-b]indole derivatives and their inhibitory effects on colon and pancreatic cancer cells. nih.gov Using a method called kernel-based partial least squares (KPLS) regression with 2D fingerprint descriptors, predictive QSAR models were successfully generated. nih.gov For the HCT116 colon cancer cell line and two pancreatic cancer cell lines (HPAC and Mia-PaCa2), the models showed high correlation coefficients, indicating their robustness in predicting anticancer activity. nih.govnih.gov The atom triplet fingerprint was identified as the most effective 2D descriptor for the HCT116 and HPAC cell lines, while the linear fingerprint descriptor was best for the Mia-PaCa2 data. nih.govnih.gov
A 3D-QSAR study using the PHASE pharmacophore-based method was also conducted. This approach generated a four-point pharmacophore model for the HCT116 cell line, consisting of one hydrogen bond donor and three ring features. nih.govnih.gov This model helped to visualize the influence of electronic and hydrophobic properties on the observed SAR of these compounds. nih.gov
Interactive Data Table: QSAR Model Statistics for Pyrido[3,4-b]indole Derivatives
| Cell Line | QSAR Method | Training Set R² | External Test Set Predictive r² | Reference |
|---|---|---|---|---|
| HCT116 (Colon) | KPLS | 0.99 | 0.70 | nih.govnih.gov |
| HPAC (Pancreatic) | KPLS | 0.99 | 0.58 | nih.govnih.gov |
| Mia-PaCa2 (Pancreatic) | KPLS | 0.98 | 0.70 | nih.govnih.gov |
| HCT116 (Colon) | 3D-QSAR (PHASE) | 0.683 | 0.562 | nih.govnih.gov |
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific target protein. This method has been instrumental in understanding the mechanism of action of pyrido[3,4-b]indole derivatives.
For instance, computational modeling suggested that the pyrido[3,4-b]indole class of compounds could bind to MDM2, a key negative regulator of the p53 tumor suppressor. researchgate.netnih.gov Molecular docking studies of these derivatives into the MDM2 protein binding pocket revealed key interactions. These included a potential hydrogen bond between a 6-methoxy group and the Tyr106 residue of MDM2, as well as several hydrophobic and pi-pi stacking interactions with other residues such as Leu54, Val93, His96, Tyr100, and Ile99. nih.gov
These docking studies also highlighted the importance of specific structural features for binding affinity. For example, the presence of a hydrogen at the N9 position was found to be crucial for hydrogen bonding interactions, and methylation at this position was shown to disrupt these interactions. researchgate.net This provides a rationale for the observed differences in biological activity upon structural modification of the pyrido[3,4-b]indole scaffold.
Interactive Data Table: Key Molecular Docking Interactions of Pyrido[3,4-b]indole Derivatives with MDM2
| Interaction Type | Interacting Residue in MDM2 | Reference |
|---|---|---|
| Hydrogen Bond | Tyr106 | nih.gov |
| Hydrophobic Interaction | Val93, Leu54, Ile99 | nih.gov |
| Pi-Pi Stacking | Tyr100, His96 | nih.gov |
Analytical Methodologies for the Detection and Quantification of 3 Methyl 9h Pyrido 3,4 B Indole
Chromatographic Separation Techniques
Chromatography is the cornerstone of analytical methods for harmane, enabling its separation from other closely related alkaloids and interfering substances present in the sample matrix. The choice of chromatographic technique depends on the specific requirements of the analysis, such as the desired sensitivity, resolution, and the nature of the sample.
High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (UV-Vis, Fluorescence, Electrochemical)
High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of harmane due to its versatility and efficiency. The separation is typically achieved on a reversed-phase C18 column. researchgate.netresearchgate.net
UV-Vis Detection: Ultraviolet-Visible (UV-Vis) detection is a common method used in HPLC. For the simultaneous analysis of harmane and other related compounds like harmine (B1663883), harmol (B1672944), isovitexin, and vitexin, a photodiode array (PDA) UV detector set at 254 nm can be utilized. researchgate.net
Fluorescence Detection: Harmane exhibits native fluorescence, which allows for highly sensitive and selective detection. Fluorescence detectors are often used in conjunction with UV-Vis detectors to achieve lower detection limits. For instance, with an excitation wavelength of 254 nm and an emission wavelength of 414 nm, it is possible to quantify harmane at picogram levels. researchgate.net One study reported a method with a detection limit of 206 pg/ml for harmane in human blood using fluorescence detection. researchgate.net
Electrochemical Detection: Electrochemical detection (ED) offers another sensitive approach for the determination of β-carboline alkaloids. A method using a glassy carbon electrode modified with carbon nanotubes has been reported for the analysis of harmane and other related alkaloids in food and beverages. This method demonstrated good resolution and sensitivity, with detection limits in the nanogram per milliliter range. ipb.pt
Table 1: HPLC Methods for the Analysis of 3-Methyl-9H-pyrido[3,4-b]indole
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Column | Reversed-phase C18 | Waters™ Novapak C18 (150 x 4 mm, 4 μm) |
| Mobile Phase | Isocratic: 17.5 mM potassium phosphate (B84403) buffer (pH 6.5) and methanol (B129727) (30:70) | Gradient: Methanol-water-acetic acid |
| Detection | Fluorescence | PDA UV (254 nm) and Fluorescence (Ex: 254 nm, Em: 414 nm) |
| Detection Limit | 206 pg/ml (in human blood) | Not specified |
| Reference | researchgate.net | researchgate.net |
Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and thermally stable compounds like harmane. In a study analyzing the chemical composition of Peganum harmala seed extract, GC-MS analysis revealed the presence of several indole (B1671886) alkaloids, including harmane. science.gov Another study identified and quantified harmane in beer and wine samples using a combination of HPLC with fluorescence detection and GC-negative chemical ionization mass spectrometry. uomustansiriyah.edu.iq The use of GC-MS provides high specificity due to the unique mass spectrum of the analyte, which serves as a molecular fingerprint.
Supercritical Fluid Chromatography (SFC) Applications
Supercritical Fluid Chromatography (SFC) has emerged as a green and efficient alternative to traditional liquid chromatography for the analysis of various compounds, including alkaloids. SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase, often with the addition of a polar organic modifier like methanol. This technique offers several advantages, including faster analysis times, reduced organic solvent consumption, and unique selectivity.
Table 2: Representative SFC Parameters for β-Carboline Alkaloid Analysis
| Parameter | Representative Value |
|---|---|
| Column | Chiral or polar stationary phases (e.g., 2-ethylpyridine) |
| Mobile Phase | Supercritical CO2 with a polar modifier (e.g., Methanol) |
| Additive | Basic modifier (e.g., Diethylamine (B46881), Ammonium hydroxide) |
| Advantages | Faster analysis, reduced solvent consumption, unique selectivity |
| Reference | researchgate.net |
Thin-Layer Chromatography (TLC) for Qualitative Analysis and Purification Monitoring
Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid method primarily used for the qualitative analysis and monitoring of purification processes for harmane. It allows for the simultaneous analysis of multiple samples on a single plate. For the separation of harmane and related alkaloids, a mobile phase consisting of chloroform (B151607) and methanol in a 4:1 (v/v) ratio has been used. The separated compounds can be visualized under UV light, where they exhibit characteristic fluorescence. While not a quantitative technique on its own, TLC is an invaluable tool for initial screening and for tracking the progress of extraction and purification procedures.
Mass Spectrometry-Based Characterization and Quantification
Mass spectrometry (MS) is a highly sensitive and specific detection method that, when coupled with a chromatographic separation technique, provides unambiguous identification and precise quantification of analytes.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Detection
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for high-sensitivity detection and quantification of this compound in complex biological matrices. This technique combines the separation power of LC with the high selectivity and sensitivity of tandem mass spectrometry. A validated ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method has been developed for the quantification of several psychoactive compounds, including harmane.
This method demonstrated excellent linearity, with low limits of detection (LOD) and quantification (LOQ) for harmane, at 0.11 ng/mL and 0.34 ng/mL, respectively. The high selectivity of MS/MS is achieved through multiple reaction monitoring (MRM), where a specific precursor ion of the analyte is selected and fragmented, and a specific product ion is then monitored. This process significantly reduces background noise and enhances the signal-to-noise ratio, allowing for the detection of trace amounts of the compound. LC-MS/MS methods have been successfully applied to the analysis of harmane in various samples, including human serum.
Table 3: LC-MS/MS Method Validation Parameters for Harmane
| Parameter | Value |
|---|---|
| **Linearity (R²) ** | >0.99 |
| Limit of Detection (LOD) | 0.11 ng/mL |
| Limit of Quantification (LOQ) | 0.34 ng/mL |
| Recovery | 74.1–111.6% |
| Matrix Effect | 70.6–109% |
| Reference |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Samples
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like harmane. nih.gov In this method, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "molecular fingerprint" for identification.
For harmane, the electron ionization (EI) mode is commonly used. The resulting mass spectrum is characterized by a prominent molecular ion peak ([M]⁺) and several specific fragment ions. nih.gov GC-MS has been successfully employed for the identification of harmane in complex biological matrices, such as extracts from the rat arcuate nucleus, after chromatographic purification steps. nih.gov The technique is valued for its high sensitivity and specificity, making it suitable for both qualitative identification and quantitative analysis when appropriate calibration standards are used.
Table 1: Key GC-MS Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₂H₁₀N₂ | nih.gov |
| Molecular Weight | 182.22 g/mol | nih.gov |
| Major Mass-to-Charge Ratios (m/z) in EI-MS | 182 (Molecular Ion), 181, 154, 127 | nih.gov |
Note: The table presents typical mass spectrometry data; specific fragmentation patterns can vary slightly depending on the instrument and analytical conditions.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a compound. Techniques such as Time-of-Flight (TOF) and Orbitrap mass analyzers are often coupled with liquid chromatography (LC) systems, like UPLC (Ultra-Performance Liquid Chromatography), for the analysis of complex mixtures. nih.gov
UPLC/ESI-QTOF-MS (Ultra-Performance Liquid Chromatography combined with Electrospray Ionization Quadrupole Time-of-Flight Tandem Mass Spectrometry) has been utilized to identify harmane and its metabolites in various biological samples, including rat urine, feces, bile, and plasma. nih.gov This method allows for the confident identification of harmane based on its exact mass, which is measured with a high degree of accuracy (typically within 5 ppm error). The high resolution distinguishes harmane from other isobaric compounds (molecules with the same nominal mass but different elemental formulas). Tandem mass spectrometry (MS/MS) capabilities further confirm the structure by analyzing the fragmentation patterns of the selected precursor ion. nih.govmassbank.eu
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₂H₁₀N₂ | nih.gov |
| Exact Mass [M] | 182.08440 | nih.govmassbank.eu |
| Measured Mass [M+H]⁺ | 183.0916 | nih.gov |
| Instrumentation | UPLC/ESI-QTOF-MS, LC-ESI-ITFT | nih.govmassbank.eu |
Spectroscopic Techniques for Structural Elucidation and Quantification (for research purity verification)
Spectroscopic methods are indispensable for confirming the chemical structure of this compound and for verifying its purity in research settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds. It provides detailed information about the carbon-hydrogen framework.
¹H NMR: The proton NMR spectrum of harmane displays distinct signals for each unique proton in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals allow for the assignment of protons to their specific positions in the aromatic and methyl groups. rsc.org
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the harmane molecule. The chemical shifts of the carbon signals are indicative of their electronic environment (e.g., aromatic, aliphatic, attached to a heteroatom). nih.govrsc.org
2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, providing unambiguous confirmation of the harmane structure.
Table 3: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1-CH₃ | ~2.8 | ~21 |
| 3-H | ~8.3 | ~138 |
| 4-H | ~7.8 | ~114 |
| 5-H | ~8.1 | ~129 |
| 6-H | ~7.3 | ~121 |
| 7-H | ~7.5 | ~122 |
| 8-H | ~7.6 | ~112 |
| 9-NH | ~11.5 | - |
| 4a (C) | - | ~133 |
| 4b (C) | - | ~128 |
| 8a (C) | - | ~141 |
| 9a (C) | - | ~142 |
Note: Chemical shifts are approximate and can vary based on the solvent (e.g., DMSO-d₆, CDCl₃) and NMR instrument frequency. Data compiled from typical values found in the literature. rsc.orgresearchgate.net
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. libretexts.org This absorption corresponds to electronic transitions within the molecule, primarily π-π* transitions in conjugated systems like the β-carboline core of harmane. The resulting spectrum, a plot of absorbance versus wavelength, is useful for quantification and characterization.
Harmane exhibits a characteristic UV absorption spectrum with multiple maxima. The exact positions of these maxima can be influenced by the solvent used. For instance, in methanol, absorption maxima have been reported at 234, 288, and 347 nm. researchgate.netcaymanchem.com The intensity of the absorption at a specific wavelength is directly proportional to the concentration of the compound, a relationship described by the Beer-Lambert Law, which allows for quantification. libretexts.org
Table 4: UV-Vis Absorption Maxima (λmax) for this compound
| Wavelength (λmax) | Solvent | Reference |
| 213, 234, 249, 288 nm | Not Specified | caymanchem.com |
| 347 nm | Not Specified | researchgate.netresearchgate.net |
Fluorescence Spectroscopy
Harmane is a naturally fluorescent compound, a property that is widely exploited for its sensitive detection. nih.gov Fluorescence spectroscopy involves exciting the molecule at a specific wavelength and measuring the light emitted at a longer wavelength. This technique is known for its exceptional sensitivity and selectivity.
The fluorescence properties of harmane, including its excitation and emission maxima, are dependent on environmental factors such as solvent polarity and pH. nih.gov The high quantum yield of harmane makes fluorescence detection particularly suitable for its analysis in complex biological fluids, often coupled with separation techniques like High-Performance Liquid Chromatography (HPLC). nih.gov For example, using an excitation wavelength of 300 nm, harmane can be sensitively detected in blood samples. nih.gov Other studies have noted different excitation and emission wavelengths, highlighting the influence of experimental conditions. acs.orgastm.org
Table 5: Fluorescence Spectroscopy Data for this compound
| Excitation Wavelength (λex) | Emission Wavelength (λem) | Application Context | Reference |
| 300 nm | Not specified in abstract | HPLC analysis of blood | nih.gov |
| 365 nm | 417 nm (for harmine) | Binding studies | acs.org |
| 370 nm | 450 nm (for norharmane) | Interaction studies | researchgate.net |
Note: Emission maxima can vary. Data for structurally similar compounds harmine and norharmane are included for context as specific emission data for harmane was not explicitly detailed in all cited abstracts.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. An IR spectrum provides information about the functional groups present in the molecule. The spectrum of harmane displays characteristic absorption bands corresponding to its structural features.
Key expected absorptions include the N-H stretching vibration from the indole ring, C-H stretching from the aromatic rings and the methyl group, C=C and C=N stretching vibrations within the aromatic system, and various C-H bending vibrations. researchgate.netresearchgate.net While theoretical spectra can be computed, experimental spectra are typically obtained using techniques like Fourier Transform Infrared (FTIR) spectroscopy, often with the sample prepared as a KBr pellet. nih.govresearchgate.net
Table 6: Characteristic Infrared (IR) Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3300 | N-H Stretch | Indole N-H |
| 3100 - 3000 | C-H Stretch | Aromatic C-H |
| 3000 - 2850 | C-H Stretch | Methyl C-H |
| 1650 - 1550 | C=C and C=N Stretch | Aromatic/Pyridyl Rings |
| 1500 - 1400 | C=C Stretch | Aromatic Rings |
| 900 - 675 | C-H Bend (out-of-plane) | Aromatic C-H |
Note: This table represents expected absorption regions for the functional groups present in harmane based on general IR correlation charts and data for similar compounds. researchgate.netresearchgate.net
Electrochemical Methods for Detection
Electrochemical methods offer a sensitive and often rapid approach for the analysis of electroactive compounds like this compound. The indole nucleus within the harmane structure is readily oxidizable, making it a suitable candidate for voltammetric detection. These techniques measure the current that arises from the analyte's oxidation or reduction at an electrode surface as a function of applied potential.
Voltammetric Techniques (Cyclic Voltammetry, Differential Pulse Voltammetry)
Voltammetric techniques are powerful tools for studying the redox properties of molecules. For the analysis of this compound, glassy carbon electrodes (GCE), often modified to enhance sensitivity and selectivity, are commonly used. nih.gov
Cyclic Voltammetry (CV) is a fundamental electrochemical technique used to probe the redox behavior of a compound. In a typical CV experiment, the potential is swept linearly from an initial value to a vertex potential and then back again. This provides information on the oxidation and reduction potentials of the analyte. For indole derivatives, CV helps in characterizing the electrochemical oxidation mechanism, which is often an irreversible process involving the indole nitrogen and the adjacent double bond. While specific CV data for harmane is not extensively detailed in standalone studies, the general behavior of β-carbolines involves oxidation at a positive potential. The process at a glassy carbon electrode can be enhanced by electrochemical pretreatment or activation of the electrode surface, which can increase the oxidation peak currents. nih.gov
Differential Pulse Voltammetry (DPV) is a more sensitive technique than CV and is well-suited for quantitative analysis at low concentrations. kmu.edu.tr DPV works by superimposing small pulses of a fixed amplitude onto a linearly increasing potential ramp. The current is measured just before and at the end of each pulse, and the difference is plotted against the potential. This method effectively minimizes the background charging current, resulting in a peak-shaped output where the peak height is proportional to the analyte's concentration. kmu.edu.tr DPV has been successfully applied to the determination of various electroactive compounds, including those with structures similar to harmane. nih.gov For instance, in the analysis of β-carbolines, DPV at a carbon nanotube-modified GCE has been used in conjunction with HPLC, demonstrating high sensitivity. In such systems, an oxidation potential of around +0.900 V (vs. Ag/AgCl) is typically applied for detection.
| Technique | Electrode | Typical Potential Range/Value | Purpose |
| Cyclic Voltammetry (CV) | Glassy Carbon Electrode (GCE) | Not specified | Mechanistic studies, characterization of redox behavior. |
| Differential Pulse Voltammetry (DPV) | Carbon Nanotube-Modified GCE | ~ +0.900 V (vs. Ag/AgCl) | Quantitative analysis, enhanced sensitivity. nih.gov |
Sample Preparation Strategies from Diverse Biological and Environmental Matrices
The accurate quantification of this compound from complex samples such as blood, plasma, or environmental extracts necessitates an efficient sample preparation strategy. The goal is to isolate the analyte from interfering matrix components, concentrate it, and present it in a solvent compatible with the analytical instrument.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used technique for the cleanup and concentration of analytes from liquid samples. It relies on the partitioning of the analyte between a liquid phase (the sample) and a solid stationary phase packed in a cartridge. For β-carbolines like harmane, reversed-phase SPE cartridges, such as those containing C18 (octadecyl) bonded silica, are effective.
The general procedure involves:
Conditioning: The sorbent is conditioned with an organic solvent (e.g., methanol) followed by water or a buffer to activate the stationary phase.
Loading: The sample (e.g., diluted plasma or a food extract) is passed through the cartridge. Harmane and other nonpolar to moderately polar compounds are retained on the C18 sorbent.
Washing: The cartridge is washed with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar interferences while the analyte remains bound.
Elution: A stronger organic solvent (e.g., methanol or acetonitrile) is used to elute the retained harmane from the cartridge.
This method has been successfully applied to the analysis of β-carbolines in food and beverage samples prior to HPLC analysis. nih.gov
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For the extraction of harmane from biological fluids like blood or plasma, the pH of the aqueous phase is adjusted to an alkaline condition (e.g., using sodium carbonate) to ensure that harmane, a basic alkaloid, is in its neutral, un-ionized form. nih.govnih.gov This increases its solubility in the organic solvent.
A common procedure involves:
Adjusting the pH of the plasma or blood sample to be alkaline.
Adding an organic solvent or a mixture of solvents. A combination of ethyl acetate (B1210297) and methyl-t-butyl ether (e.g., in a 2:98 ratio) has been shown to be effective for extracting harmane from human blood. nih.govnih.gov
Vigorous mixing (vortexing) to facilitate the transfer of the analyte into the organic phase.
Separation of the two phases, typically by centrifugation.
Evaporation of the organic solvent and reconstitution of the residue in a suitable solvent (e.g., methanol) for analysis. nih.govnih.gov
This method has demonstrated good recovery and reproducibility for the determination of harmane in human blood, with detection limits in the picogram per milliliter range when coupled with sensitive detection techniques. nih.govnih.gov
Protein Precipitation and Filtration
For biological samples with high protein content, such as plasma or serum, protein precipitation is a rapid and straightforward method to remove the bulk of interfering proteins. nih.gov Organic solvents like acetonitrile (B52724) are commonly used as precipitating agents. nih.gov
The typical protocol is as follows:
Aliquoting the plasma sample into a tube.
Adding a volume of cold acetonitrile, often in a 3:1 or 4:1 ratio (solvent to plasma), to denature and precipitate the proteins. nih.gov
Vortexing the mixture thoroughly.
Centrifuging at high speed to pellet the precipitated proteins.
Collecting the supernatant, which contains the analyte (harmane) and other small molecules.
The resulting supernatant can then be directly injected for analysis or subjected to further cleanup steps like SPE if necessary. nih.gov This method is particularly advantageous for high-throughput applications due to its simplicity and amenability to automation. nih.gov
| Preparation Method | Matrix | Key Reagents/Materials | Principle |
| Solid-Phase Extraction (SPE) | Food, Beverages | C18 Cartridge, Methanol, Water | Partitioning between solid and liquid phases. nih.gov |
| Liquid-Liquid Extraction (LLE) | Human Blood/Plasma | Ethyl Acetate, Methyl-t-butyl Ether, Alkaline pH | Differential solubility in immiscible liquids. nih.govnih.gov |
| Protein Precipitation | Plasma, Serum | Acetonitrile | Removal of proteins via solvent-induced denaturation. nih.govnih.gov |
Ecological and Evolutionary Aspects of 3 Methyl 9h Pyrido 3,4 B Indole
Role in Plant-Herbivore Interactions
The production of secondary metabolites like harman (B1672943) is a key strategy for plants to defend themselves against herbivores. These chemical compounds can significantly influence the feeding behavior and survival of insects and other plant-eating animals.
Deterrent or Attractant Properties
Research has primarily highlighted the role of harman and related β-carboline alkaloids as deterrents to herbivores. Studies have demonstrated the antifeedant properties of extracts containing these compounds. For instance, extracts from Peganum harmala, a plant rich in harman and other β-carbolines, have been shown to deter feeding in various insects. While the deterrent effects are well-documented, there is currently a lack of scientific evidence to suggest that 3-Methyl-9H-pyrido[3,4-b]indole acts as an attractant for herbivores.
A study on the cotton leafworm, Spodoptera littoralis, revealed that a harmal extract from Rhazya stricta deterred the feeding of larvae by 52.96%. nih.gov This antifeedant activity can lead to reduced growth rates and increased mortality in insect populations, thereby protecting the plant.
Allelopathic Effects on Neighboring Plants
Allelopathy is a biological phenomenon where one plant inhibits the growth of another through the release of chemical compounds. Harman, and the plants that produce it, exhibit significant allelopathic potential, influencing the composition of plant communities.
Extracts from Peganum harmala have been shown to inhibit the germination and growth of a variety of other plant species. nih.govnih.govwikipedia.org Studies have demonstrated that both seed extracts and powdered plant material can significantly reduce the germination rates and the radicle and plumule lengths of neighboring plants. nih.govwikipedia.org For example, one study found that hydroalcoholic extracts of Peganum harmala fruits significantly reduced the germination percentage, fresh and dry weight, and height of weed species such as oat, fat hen, and pigweed. nih.gov At a concentration of 1%, the germination of Chenopodium album was reduced by 60%. nih.gov The inhibitory effect is often more pronounced on root growth than on shoot growth, suggesting interference with vital early-stage development processes in the soil. illinois.edu The primary alkaloids responsible for these effects have been identified as harmaline (B1672942) and harmine (B1663883), with harmaline showing particularly potent inhibitory effects on the seedling growth of both dicot and monocot plants. illinois.edu
| Plant Species | Effect of Peganum harmala Extract | Reference |
| Oat (Avena fatua) | Reduced germination and growth | nih.gov |
| Fat hen (Chenopodium album) | Reduced germination by 60% at 1% extract concentration | nih.gov |
| Pigweed (Amaranthus retroflexus) | Reduced germination and growth | nih.gov |
| Barley (Hordeum vulgare) | Inhibition of germination and seedling growth, particularly root growth | illinois.edu |
| Agropyron desertorum | Significant negative response in germination and growth indices to aerial part powder | nih.gov |
| Agropyron elongatum | Less sensitive to the allelopathic effects compared to A. desertorum | nih.gov |
| Bromus tectorum | Negative effects on germination properties, with seeds being the most inhibitory plant part | wikipedia.org |
Chemical Communication and Signaling in Ecosystems
Chemical signals are fundamental to the interactions between organisms in an ecosystem. These signals, known as semiochemicals, can mediate a wide range of behaviors and physiological responses.
Interspecies Chemical Mediators
Co-Evolutionary Dynamics between Producing Organisms and Associated Species
The continuous interaction between plants and the herbivores that consume them drives a process of co-evolution, often described as an "evolutionary arms race." nih.govscience.govwikipedia.org In this dynamic, plants evolve novel chemical defenses, and herbivores, in turn, evolve mechanisms to overcome these defenses.
The presence of potent defensive compounds like harman in certain plant species suggests a long history of co-evolution with herbivores. Plants that produce these alkaloids are likely to have experienced strong selective pressure from herbivores, leading to the evolution and maintenance of these chemical defenses. In response, specialist herbivores that are able to tolerate or even detoxify these compounds may evolve, leading to a specialized relationship between the plant and the herbivore. While this is a well-accepted ecological principle, specific and detailed studies documenting the co-evolutionary dynamics between a harman-producing organism and its associated species are not extensively available in the current scientific literature. The general framework of co-evolution suggests that the chemical profiles of plants and the detoxification abilities of herbivores are often closely matched, indicating a reciprocal evolutionary process. nih.gov
Environmental Fate and Biotransformation in Natural Systems
The biotransformation of harman by microorganisms is a key process in its environmental degradation. Studies have shown that certain fungi are capable of metabolizing harman. For example, the fungus Cunninghamella echinulata can transform harman into 6-hydroxyharman and harman-2-oxide. This microbial metabolism plays a crucial role in the breakdown of harman in soil and other natural environments.
Future Research Directions and Unaddressed Scientific Inquiries Concerning 3 Methyl 9h Pyrido 3,4 B Indole
Exploration of Novel Biosynthetic Pathways and Enzymes
The biosynthesis of β-carbolines, the class of compounds to which 3-Methyl-9H-pyrido[3,4-b]indole belongs, originates from L-tryptophan. beilstein-journals.org However, the specific enzymatic steps and alternative biosynthetic pathways leading to the formation of harmaline (B1672942) in various organisms are not fully elucidated. Future research should focus on identifying and characterizing the enzymes responsible for the methylation and subsequent cyclization reactions that form the harmaline structure. Unraveling these pathways could enable the biotechnological production of harmaline and its analogs.
Metabolic studies in rats have revealed several pathways for harmaline, including oxidative dehydrogenation to harmine (B1663883), 7-O-demethylation, hydroxylation, and conjugation with glucuronic acid or sulfate. researchgate.net The primary cytochrome P450 enzymes involved in the metabolism of the related compound harmine are CYP2D6, CYP1A2, and CYP2C9 for O-demethylation, and CYP1A2 and CYP1A1 for hydroxylation. researchgate.net Further investigation is needed to pinpoint the specific enzymes responsible for each step of harmaline's biotransformation.
Development of Advanced Asymmetric Synthetic Methodologies for Enantiomeric Control
The development of synthetic routes is crucial for producing a variety of analogs of the carboline ring system, which is a significant pharmacophore in many biologically important molecules. nih.gov While methods like the Pictet-Spengler and Bischler-Napieralski reactions are traditionally used for synthesizing β-carbolines, there is a need for more advanced and efficient synthetic strategies. nih.gov
One-pot synthesis methods, such as the manganese dioxide-mediated process, offer a convenient way to access β-carbolines. nih.gov Additionally, the Morita–Baylis–Hillman (MBH) reaction has been explored for the functionalization of the β-carboline framework at the C-3 position. beilstein-journals.orgbeilstein-journals.org Future research should focus on developing novel asymmetric synthetic methodologies to achieve precise control over the enantiomeric forms of this compound and its derivatives. This enantiomeric control is critical as different stereoisomers can exhibit distinct biological activities and potencies.
Identification of Undiscovered Molecular Targets and Off-Target Interactions
Harmaline is known to be a reversible inhibitor of monoamine oxidase A (MAO-A). wikipedia.org However, its full range of molecular targets and potential off-target interactions remain to be comprehensively mapped. It exhibits weak affinity for serotonin (B10506) 5-HT2A and 5-HT2C receptors and has been shown to inhibit acetylcholinesterase and histamine (B1213489) N-methyltransferase at high doses. wikipedia.org
Computational modeling has suggested that the pyrido[3,4-b]indole class of compounds can bind to MDM2, a cancer target. nih.govresearchgate.net Docking studies with a derivative, 1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole, indicated interactions with several amino acid residues of MDM2. nih.govresearchgate.net Future research should employ techniques like affinity chromatography and proteomics to identify novel binding partners of harmaline. Understanding these interactions is essential for predicting its full pharmacological profile and potential side effects.
Elucidation of Broader Biological System Effects beyond Current Understanding (in vitro, non-human models)
The biological effects of this compound and its derivatives have been investigated in various contexts, including their anticancer properties. nih.govresearchgate.netlongdom.orgnih.gov Novel pyrido[3,4-b]indole derivatives have demonstrated potent, broad-spectrum anticancer activity against aggressive cancers such as pancreatic, lung, and breast cancers, with IC50 values as low as 80 nM. nih.govresearchgate.netnih.gov A key mechanistic feature of these compounds is the induction of a selective G2/M cell cycle phase arrest. nih.govresearchgate.netnih.gov
In non-human models, harmaline has shown phytotoxic effects on Arabidopsis thaliana, causing a reduction in leaf area and the appearance of chlorotic and necrotic areas. acs.org Further research using a variety of in vitro and non-human models is necessary to understand the broader systemic effects of harmaline. This includes its impact on different organ systems, its role in modulating inflammatory responses, and its potential effects on developmental processes.
Application of Omics Technologies (Proteomics, Metabolomics) to Characterize Biological Responses
Omics technologies, such as proteomics and metabolomics, offer powerful tools to obtain a global view of the biological responses to this compound. NMR-based metabolomics has been used to study the metabolic profiles of Peganum harmala, the plant from which harmaline is often isolated, at different growth stages. nih.gov
A metabolomics analysis of cancer cells treated with a harmaline derivative suggested that its antiproliferative mechanism may be linked to the metabolism of several amino acids and glutathione (B108866). nih.gov Future studies should utilize proteomics to identify changes in protein expression and post-translational modifications, and metabolomics to map the metabolic perturbations induced by harmaline in various biological systems. This will provide a more comprehensive understanding of its mechanisms of action.
Design and Synthesis of Highly Selective and Potent Analogs for Specific Mechanistic Probes
The synthesis of derivatives of the pyrido[3,4-b]indole core is a key area of research for developing new therapeutic agents and molecular tools. nih.govresearchgate.netlongdom.orgnih.gov By making specific substitutions at various positions on the pyrido[3,4-b]indole core, researchers can create analogs with enhanced potency and selectivity for specific molecular targets. nih.gov For instance, the introduction of a 1-naphthyl group at C1 and a methoxy (B1213986) group at C6 has been shown to yield high antiproliferative activity. nih.govresearchgate.netnih.gov
Future efforts in medicinal chemistry should focus on the rational design and synthesis of highly selective and potent analogs of this compound. These analogs can serve as specific mechanistic probes to dissect the roles of different signaling pathways and molecular targets in the observed biological effects of harmaline. Structure-activity relationship (SAR) studies will be crucial in guiding the design of these novel compounds. nih.gov
Development of Novel Analytical Techniques for In Situ Detection and Imaging
The development of sensitive and selective analytical methods is essential for studying the pharmacokinetics, biodistribution, and cellular localization of this compound. High-performance liquid chromatography (HPLC) methods have been established for the analysis of harmaline and related alkaloids in plant materials. nih.gov
Integration of Computational Chemistry and Machine Learning for Predictive Modeling
The exploration of this compound and its parent scaffold, pyrido[3,4-b]indole, has increasingly benefited from the integration of computational chemistry and machine learning techniques. These in silico approaches offer powerful tools for predicting molecular properties, understanding structure-activity relationships (SAR), and guiding the design of new derivatives with enhanced biological activities. This section delves into the future research directions and unaddressed scientific inquiries concerning the application of these predictive modeling strategies to this compound.
The convergence of computational chemistry and machine learning is poised to accelerate the discovery and development of novel compounds based on the this compound framework. By building predictive models, researchers can screen virtual libraries of compounds, prioritize synthetic efforts, and gain deeper insights into the molecular features governing their biological effects.
Future Research Directions
Future research in this area is expected to focus on several key aspects. The development of robust Quantitative Structure-Activity Relationship (QSAR) models will be crucial. These models mathematically correlate the structural features of molecules with their biological activities, such as anticancer potency. For instance, studies on the broader class of pyrido[3,4-b]indoles have already demonstrated the potential of QSAR in identifying derivatives that inhibit colon and pancreatic cancer cell proliferation researchgate.net. Future work should aim to build more refined QSAR models specific to this compound and its analogs, incorporating a wider range of molecular descriptors.
Molecular docking studies, a cornerstone of computational chemistry, will continue to play a vital role. These studies predict the preferred orientation of a molecule when bound to a specific target protein. For example, computational docking has been used to suggest that pyrido[3,4-b]indole derivatives can bind to the MDM2 protein, a key target in cancer therapy longdom.orgnih.govnih.govresearchgate.net. Future investigations should focus on performing docking studies of this compound against a broader array of biological targets to uncover new potential therapeutic applications.
The application of more advanced machine learning algorithms represents a significant unaddressed inquiry. While QSAR is a form of predictive modeling, deep learning and other sophisticated machine learning techniques have the potential to capture more complex, non-linear relationships between chemical structure and biological function. Training these models on existing experimental data could lead to highly accurate predictions of activity and other important properties for novel this compound derivatives.
Furthermore, computational methods like Density Functional Theory (DFT) can be employed to investigate the fundamental electronic properties and chemical reactivity of this compound researchgate.net. Understanding these properties can provide valuable insights for designing molecules with improved stability and reactivity profiles.
Predictive Modeling in Action: Research Findings
The utility of predictive modeling for the pyrido[3,4-b]indole class is evident in recent research. Studies have successfully utilized computational modeling to guide the synthesis of new derivatives with potent and broad-spectrum anticancer activity longdom.orgnih.govnih.govresearchgate.net. These efforts have led to the identification of compounds with significant efficacy against aggressive cancers nih.govnih.govresearchgate.net.
The table below summarizes key findings from computational studies on pyrido[3,4-b]indole derivatives, which can inform future predictive modeling efforts for this compound.
| Study Focus | Computational Method | Key Findings |
| Anticancer Activity | Computational Docking | Pyrido[3,4-b]indole derivatives show potential binding to the MDM2 cancer target. longdom.orgnih.govnih.gov |
| Structure-Activity Relationship (SAR) | QSAR Studies | Identified structural features of pyrido[3,4-b]indoles that are important for inhibiting colon and pancreatic cancer cell proliferation. researchgate.net |
| Chemical Reactivity | Density Functional Theory (DFT) | Investigated the chemical reactivity behavior of substituted methyl 9H-pyrido[3,4-b]indole-3-carboxylate. researchgate.net |
These findings underscore the power of computational approaches in drug discovery and provide a solid foundation for future predictive modeling studies focused specifically on this compound. By leveraging the full potential of computational chemistry and machine learning, researchers can navigate the vast chemical space more efficiently and accelerate the journey towards novel therapeutic agents.
Concluding Remarks
Synthesis of Key Academic Research Findings on 3-Methyl-9H-pyrido[3,4-b]indole
Key academic research has successfully established synthetic routes to 3-methyl-β-carboline and its derivatives. nih.gov Studies have confirmed the structures of these synthesized compounds using modern spectroscopic methods like NMR and ESI-MS. nih.govresearchgate.net A significant finding is the exploration of these C3-substituted compounds for their biological activity, with research indicating that 3-methyl-β-carboline derivatives exhibit antibacterial properties. nih.gov Further studies on related 1,3-disubstituted-9H-pyrido[3,4-b]indoles have identified them as potential lead compounds for antifilarial chemotherapy, highlighting the importance of the substitution pattern on the β-carboline core for specific pharmacological effects. nih.gov
Broader Implications for Natural Product Chemistry and Drug Discovery Research (conceptual, non-clinical)
The pyrido[3,4-b]indole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to multiple biological targets. mdpi.combeilstein-journals.org The synthesis and study of less common isomers like this compound are crucial for understanding structure-activity relationships (SAR). By systematically modifying the substitution pattern on the β-carboline ring, researchers can fine-tune the molecule's properties to enhance its potency, selectivity, or other pharmacokinetic parameters. The development of synthetic methods for C3-substituted β-carbolines opens up avenues for creating large libraries of novel compounds for high-throughput screening against various diseases, from infections to cancer. beilstein-journals.orgmdpi.com
Vision for the Next Decades of Research on this compound and its Derivatives
Future research will likely focus on the targeted synthesis and comprehensive biological evaluation of this compound and its derivatives. A key area of interest will be to directly compare the biological activity of the 3-methyl isomer with the extensively studied 1-methyl (harmane) and 1,3-disubstituted analogues. This will provide deeper insights into how the precise placement of substituents on the β-carboline framework influences its interaction with biological targets. Advanced research may also explore the fluorescent properties of these compounds, as C3-substituted pyrido[3,4-b]indoles have been shown to be fluorescent, suggesting potential applications in cellular imaging and diagnostics. beilstein-journals.org The continued exploration of this and other β-carboline derivatives holds significant promise for the discovery of new therapeutic agents.
Mentioned Compounds
Q & A
Q. What are the common synthetic routes for 3-Methyl-9H-pyrido[3,4-b]indole, and how can reaction yields be optimized?
- Methodological Answer : The Pictet-Spengler condensation is a classical method for synthesizing β-carboline derivatives. For example, 1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole was synthesized in 16% overall yield using 3-indoleacetaldehyde and tryptamine under acidic conditions . Optimization strategies include varying catalysts (e.g., Lewis acids), temperature control, and purification via column chromatography. Recent advances in pyrrolo[3,4-b]indole synthesis highlight the use of Fischer indolization and hydrazine derivatives to achieve yields up to 88% .
Q. How is the structural characterization of this compound performed using spectroscopic techniques?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural elucidation. For instance, NMR (400 MHz, DMSO-) of 6-methyl-9H-pyrido[3,4-b]indole reveals distinct aromatic proton signals at δ 7.40–8.34 ppm, while methyl groups appear as singlets near δ 2.5 ppm . Mass spectrometry (MS) and infrared (IR) spectroscopy further confirm molecular ions (e.g., m/z 378 for benzothiazolyl derivatives) and functional groups like C=N stretches at 1620 cm .
Q. What are the key physicochemical properties of this compound?
- Methodological Answer : Key properties include:
- Molecular formula : (MW: 182.22 g/mol) .
- Melting point : ~201°C (for unsubstituted derivatives) .
- Solubility : Typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but insoluble in water .
- Stability : Degrades under prolonged exposure to light or heat, forming toxic byproducts .
Advanced Research Questions
Q. What methodologies are used to study the interaction between this compound and DNA?
- Methodological Answer : Fluorescence quenching and absorption spectroscopy are primary tools. For example, norharman (unmethylated analog) exhibits DNA-binding with a dissociation constant () of , determined via Scatchard plots . Competitive binding assays with ethidium bromide and circular dichroism (CD) can further elucidate intercalation mechanisms .
Q. How does the mutagenic potential of this compound compare to other heterocyclic amines (HAs)?
- Methodological Answer : Mutagenicity is assessed via Ames tests and LC/MS quantification. In food processing models, this compound (harmane) ranks second in abundance (106.005 ng/g) among HAs, but its mutagenic activity is lower than 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) due to structural differences in the aromatic system . Structure-activity relationship (SAR) studies suggest methylation at the 1-position enhances mutagenicity .
Q. What enzymatic pathways are involved in the biosynthesis of tryptoline derivatives from tryptamine?
- Methodological Answer : Human brain enzymes catalyze the conversion of tryptamine to tryptoline (9H-1,2,3,4-tetrahydropyrido[3,4-b]indole) using 5-methyltetrahydrofolate as a methyl donor . In vitro assays with -labeled substrates and autoradiography track metabolic pathways, while inhibition studies with monoamine oxidase (MAO) inhibitors validate enzymatic specificity .
Q. How do in vivo models assess the neurotoxic effects of this compound derivatives like harmane?
- Methodological Answer : Harmane (1-methyl derivative) is linked to essential tremor (ET) in humans. Blood and brain harmane concentrations are quantified via HPLC-MS/MS, with ET patients showing 2–3× higher levels than controls . Rodent models exposed to harmaline (a structural analog) exhibit dose-dependent tremor activity, measured using accelerometry and neuroimaging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
